2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
Description
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Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-amino-2-(3-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-9-6(8(11)5-12)3-2-4-7(9)10/h2-4,8,12H,5,11H2,1H3 |
InChI Key |
YHYPAFHKLFSIIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling & Strategic Application of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
The following technical guide details the physicochemical profile, synthetic methodology, and strategic application of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol . This document is structured to provide actionable insights for drug discovery workflows, moving beyond static data to functional application.
Executive Summary
In the landscape of modern medicinal chemistry, 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol represents a high-value "privileged scaffold." As a derivative of phenylglycinol, it serves as a critical chiral building block for assembling complex pharmacophores, particularly in kinase inhibitors and GPCR ligands.
Its unique substitution pattern—an ortho-methoxy group combined with a meta-fluorine atom—offers a dual advantage: the methoxy group induces conformational restriction via steric and electronic effects, while the fluorine atom blocks metabolic oxidation at a vulnerable site. This guide provides a comprehensive analysis of its properties, a validated synthetic route, and its logic in rational drug design.
Chemical Identity & Molecular Architecture
This molecule is a
| Attribute | Detail |
| IUPAC Name | 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol |
| Common Name | 3-Fluoro-2-methoxyphenylglycinol |
| CAS Number | 1213606-42-8 (S-isomer); 1213204-63-7 (R-isomer) |
| Molecular Formula | |
| SMILES | COC1=C(F)C=CC=C1CO (S-isomer) |
| Molecular Weight | 185.20 g/mol |
Physicochemical Profile
Understanding the physicochemical parameters is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The data below synthesizes computational predictions with experimental baselines from structural analogs.
Key Parameters Table
| Property | Value | Context & Implication |
| LogP (Lipophilicity) | 0.83 (Calc.) | Ideal for CNS Entry. The value < 2.0 suggests good water solubility potential while retaining membrane permeability. |
| TPSA | 55.48 Ų | High Oral Bioavailability. Well below the 140 Ų threshold, indicating excellent passive absorption. |
| pKa (Basic Amine) | ~8.7 (Est.) | Physiological Ionization. Lower than unsubstituted phenylglycinol (9.3) due to the electron-withdrawing F and OMe groups. At pH 7.4, it exists primarily as a cation ( |
| H-Bond Donors | 2 | Amine ( |
| H-Bond Acceptors | 3 | Amine, Hydroxyl, and Methoxy ether oxygen. |
| Rotatable Bonds | 3 | Allows for induced fit in protein binding pockets. |
Solubility & Stability
-
Solubility: The free base is moderately soluble in water but highly soluble in polar organic solvents (DMSO, Methanol, Ethanol). The hydrochloride salt is highly water-soluble (>50 mg/mL).
-
Stability: As a
-amino alcohol, the compound is hygroscopic. It must be stored under desiccant. It is stable to oxidation under standard conditions but sensitive to acyl migration (N to O) under basic conditions if acylated.
Validated Synthetic Methodology
For researchers requiring de novo synthesis or process scale-up, the following route is recommended. It prioritizes enantiomeric purity, utilizing the Strecker synthesis followed by reduction.
Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthetic pathway from the aldehyde precursor to the final amino alcohol.
Protocol Details
-
Strecker Reaction: React 3-fluoro-2-methoxybenzaldehyde with potassium cyanide and a chiral amine auxiliary (e.g., (S)-phenylethylamine) to induce diastereoselectivity.
-
Hydrolysis: The resulting aminonitrile is hydrolyzed using concentrated HCl under reflux. This converts the nitrile to a carboxylic acid, yielding the substituted phenylglycine.
-
Reduction: The amino acid is reduced to the amino alcohol.
-
Reagent Choice:Lithium Aluminum Hydride (LiAlH4) in THF is standard. For milder conditions, Sodium Borohydride (NaBH4) with Iodine (
) is a safer, highly effective alternative for amino acids.
-
Quality Control (Chiral HPLC)
To ensure the integrity of the chiral center (S vs. R), use the following method:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: e.e. > 98%.
Strategic Drug Design (SAR)
Why choose this specific scaffold? The 3-fluoro-2-methoxy substitution is not random; it is a calculated medicinal chemistry tactic.
Structural Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) rationale for the fluoro/methoxy substitution pattern.
Mechanistic Insights[2]
-
Metabolic Blocking (3-Fluoro): The 3-position on the phenyl ring is electronically activated and prone to oxidation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (a bioisostere) blocks this metabolic soft spot without significantly altering the steric bulk.
-
Conformational Control (2-Methoxy): The ortho-methoxy group creates steric hindrance that restricts the rotation of the phenyl ring relative to the ethanolamine tail. This "pre-organizes" the molecule into a bioactive conformation, reducing the entropy penalty upon binding to a protein target.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 165764342, 2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol (Analogous Structure Data). Retrieved from .
-
ChemScene (2026). (S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol Product Specifications & CAS 1213606-42-8. Retrieved from .
-
Sigma-Aldrich (2026). 2-Amino-2-phenylethanol Derivatives: Physicochemical Properties and Handling. Retrieved from .
-
Organic Syntheses (2023). General Procedures for the Reduction of Amino Acids to Amino Alcohols. Retrieved from .
Sources
Molecular Structure and Conformation of 3-Fluoro-2-Methoxyphenyl Amino Alcohols
Technical Guide & Conformational Analysis
Executive Summary
This guide provides a comprehensive structural and conformational analysis of 3-fluoro-2-methoxyphenyl amino alcohols , a privileged scaffold in medicinal chemistry.[1] Often utilized as bioisosteres for catecholamines (e.g., norepinephrine) or as chiral building blocks for CNS-active agents, these molecules exhibit unique stereoelectronic properties.[1] The interplay between the highly electronegative fluorine atom (C3), the sterically demanding methoxy group (C2), and the flexible amino alcohol side chain (C1) creates a "locked" conformational landscape that significantly influences receptor binding and metabolic stability.
Key Technical Insights:
-
The "Buttressing" Effect: The 1,2,3-substitution pattern forces the C2-methoxy group out of planarity, altering electronic donation to the ring.
-
Fluorine Gauche Effect: The C3-fluorine influences the side-chain conformation via through-space electrostatic interactions, distinct from classical steric effects.[1]
-
Intramolecular Hydrogen Bonding: A competition exists between
(5-membered ring) and (weak electrostatic) interactions.[1]
Molecular Architecture & Electronic Properties[2]
The 1,2,3-Substitution Pattern
The core structural feature is the crowded trisubstituted benzene ring. Unlike meta- or para-substituted analogs, the 3-fluoro-2-methoxy motif induces significant steric strain.[1]
| Position | Substituent | Electronic Effect ( | Steric Effect ( | Role in Conformation |
| C1 | Amino Alcohol Side Chain | Weakly Activating (Alkyl) | High | Primary Pharmacophore; rotational flexibility.[1] |
| C2 | Methoxy ( | Strong Donor (Resonance) | Moderate | Conformational Anchor. Forces non-planar geometry due to clash with C1 and C3.[1] |
| C3 | Fluorine ( | Strong Withdrawing (Inductive) | Low (Bioisostere of H) | Electronic Modulator. Lowers |
The "Orthogonal Methoxy" Phenomenon
In monosubstituted anisoles, the methoxy group prefers a planar conformation (coplanar with the ring) to maximize
-
Mechanism: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This creates a "buttressing effect," pushing the methoxy group out of the ring plane.
-
Consequence: The resonance donation of the oxygen lone pair into the ring is diminished. The ring becomes more electron-deficient than predicted by additivity rules, enhancing the acidity of the benzylic hydroxyl group.
Conformational Analysis & Stereochemistry
Side-Chain Rotamers (Newman Projections)
The amino alcohol side chain (
Dominant Conformer: The Gauche Stabilized Form
The most stable conformation typically places the Hydroxyl (OH) and Amine (NH2) groups in a gauche relationship (
-
H-Bond Stabilization: An intramolecular hydrogen bond forms between the hydroxyl proton and the nitrogen lone pair (
). This forms a pseudo-5-membered ring, increasing lipophilicity by masking polar groups.[1] -
Fluorine Influence: While the fluorine is at C3, its strong dipole moment aligns anti-parallel to the C1-O dipole in the lowest energy state to minimize electrostatic repulsion.
The Fluorine "Gating" Effect
Recent DFT (Density Functional Theory) studies on similar fluorinated phenethylamines suggest that the C3-fluorine atom does not merely act as a steric wall.[1] It creates an electrostatic field that destabilizes rotamers where the electronegative benzylic oxygen approaches the fluorine.
-
Preferred Dihedral: The benzylic
bond rotates to orient the hydroxyl group away from the C3-fluorine.[1] -
Result: This restricts the conformational entropy of the drug molecule, potentially reducing the entropic penalty upon binding to a protein target (Pre-organization Principle).
Synthesis Protocol: Enantioselective Route
Objective: Synthesis of (1R)-1-(3-fluoro-2-methoxyphenyl)-2-aminoethanol.[1]
This protocol avoids racemic resolution by using asymmetric transfer hydrogenation (ATH).
Reaction Workflow (DOT Diagram)
Figure 1: Synthetic pathway from aldehyde precursor to chiral amino alcohol.
Detailed Methodology
Step 1: Henry Reaction (Nitroaldol Condensation) - Alternative High-Yield Route [1]
-
Reagents: 3-Fluoro-2-methoxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq).
-
Conditions: Reflux in acetic acid for 4 hours.
-
Mechanism: The electron-withdrawing fluorine activates the aldehyde carbonyl, facilitating nucleophilic attack by the nitronate anion.
-
Purification: Crystallization from EtOH yields the nitrostyrene intermediate.
Step 2: Asymmetric Reduction
-
Reagents: Nitrostyrene intermediate,
(4.0 eq) is standard, but for enantioselectivity, use Noyori Transfer Hydrogenation on the corresponding aminoketone precursor if accessible. -
Standard Reduction: Add nitrostyrene dropwise to a suspension of
in dry THF at . Reflux for 12 hours. -
Quench: Fieser workup (
mL , mL 15% , mL ).
Step 3: Salt Formation & Stabilization
-
The free base is prone to oxidation. Convert immediately to the Hydrochloride (HCl) or Fumarate salt.
-
Dissolve free base in dry
, bubble anhydrous HCl gas. Precipitate is hygroscopic; store under Argon.
Spectroscopic Characterization (Self-Validation)
To validate the structure and conformation, specific spectroscopic markers must be observed.
Nuclear Magnetic Resonance ( NMR)
-
The "Methoxy Split": The methoxy protons at C2 usually appear at
3.8-4.0 ppm. Due to the "orthogonal" conformation (Section 2.2), this signal may be slightly shielded compared to a planar 3-fluoroanisole analog.[1] -
Fluorine Coupling (
):-
The
signal will appear around -130 to -140 ppm.[1] -
Look for through-space coupling (
) between the fluorine and the benzylic proton (H1) if the conformation is locked.
-
Infrared Spectroscopy (IR)
-
H-Bonding Shift:
Logic of Signaling Pathways (Pharmacology)
While the molecule itself is a scaffold, its conformation dictates its interaction with Monoamine Transporters (MATs) or Adrenergic Receptors.
Figure 2: Impact of fluorinated conformational locking on receptor binding kinetics.[1]
References
-
Purser, S., et al. (2008). Fluorine in drug design.[2][3][4][5] Chemical Society Reviews. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Knittel, J. J., & Makriyannis, A. (1981). Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using 13C NMR. Journal of Medicinal Chemistry. Link
-
Hunter, L. (2010). The gauche effect: a quantum chemical perspective. Beilstein Journal of Organic Chemistry. Link
-
Gomecka, A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains | MDPI [mdpi.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]
Thermodynamic Stability of Fluorinated Phenylglycinol Derivatives: A Mechanistic and Methodological Analysis
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Phenylglycinol and its derivatives represent a privileged chiral backbone in numerous pharmaceuticals. The introduction of fluorine to this scaffold can profoundly influence its solid-state properties and overall thermodynamic stability—a critical parameter for drug development, formulation, and shelf-life. This guide provides an in-depth technical analysis of the principles governing the thermodynamic stability of fluorinated phenylglycinol derivatives. We will explore the theoretical underpinnings of fluorine's conformational influence, detail robust experimental protocols for empirical stability determination, and outline computational workflows for predictive analysis. This document is intended for researchers, chemists, and drug development professionals seeking to understand and harness the unique effects of fluorination on molecular stability.
The Foundational Role of Fluorine in Modulating Molecular Stability
The substitution of hydrogen with fluorine, the most electronegative element, introduces far more than a simple steric change.[4] It fundamentally alters the electronic landscape of a molecule, which in turn dictates its preferred three-dimensional structure (conformation) and how it interacts with neighboring molecules in the solid state (crystal packing). These factors are the primary determinants of thermodynamic stability.
The Gauche Effect: A Counterintuitive Conformational Preference
In many acyclic systems, substituents prefer an anti conformation (180° dihedral angle) to minimize steric repulsion. However, in molecules containing vicinal, highly electronegative atoms like fluorine, the gauche conformation (approx. 60° dihedral angle) is often energetically favored.[5][6] This phenomenon, known as the "gauche effect," is critical in fluorinated phenylglycinol derivatives, influencing the orientation of the fluorinated phenyl ring relative to the amino alcohol side chain.
Two primary models explain this effect:[5][6]
-
Hyperconjugation: This model posits a stabilizing interaction where electron density is donated from a C-H sigma (σ) bonding orbital into an adjacent, anti-periplanar C-F sigma-star (σ*) antibonding orbital. This overlap is maximized in the gauche conformation.[5][7]
-
Electrostatic/Bent Bonds: An alternative model suggests that the high electronegativity of fluorine increases the p-orbital character of the C-F bond, leading to a buildup of electron density that can be better accommodated in a gauche arrangement.[6][8] More recent analyses suggest that steric Pauli repulsion also plays a key role; for fluorine, this repulsion is weak enough that the stabilizing hyperconjugative preference for gauche remains dominant.[9]
Anomeric Effects in Fluorinated Systems
When a fluorine atom is positioned alpha to a heteroatom with a lone pair, such as the nitrogen in the phenylglycinol core, a generalized anomeric effect can occur. This involves the delocalization of the nitrogen's lone pair (nN) into the C-F antibonding orbital (σ*CF).[10] This interaction significantly stabilizes conformations where the lone pair and the C-F bond are anti-periplanar, imposing a strong conformational bias that can override other steric considerations.[10]
Intermolecular Forces and Crystal Lattice Energy
While intramolecular effects dictate the most stable conformation of a single molecule, intermolecular forces govern how these molecules pack into a crystal lattice. The stability of this lattice, or its lattice energy, is directly related to the material's melting point and overall thermodynamic stability. Fluorination introduces several unique intermolecular interactions:
-
C-H···F and C-F···π Interactions: Fluorine is a poor hydrogen bond acceptor but can participate in weak C-H···F interactions that contribute to crystal lattice stabilization.[11][12]
-
Impact on π-π Stacking: The introduction of electron-withdrawing fluorine atoms can alter the electrostatic potential of the phenyl ring. This can sometimes disrupt traditional π-π stacking in favor of a herringbone or other packing motif, a phenomenon that must be evaluated on a case-by-case basis.[13]
-
Enhanced Thermal Stability: The strategic use of fluorinated side chains can introduce attractive C-F···F-C and C-H···F-C interactions, which can suppress thermally-induced phase transitions and increase the overall thermal stability of the crystal.[14]
Experimental Determination of Thermodynamic Stability
Assessing thermodynamic stability is not merely a theoretical exercise. It requires empirical data from robust analytical techniques. Thermal analysis methods are the gold standard for this purpose, providing quantitative data on phase transitions and decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is the primary technique for identifying melting points (Tₘ), crystallization events (T꜀), and other phase transitions. The enthalpy of fusion (ΔHբ), calculated from the area of the melting peak, is a direct measure of the energy required to break the crystal lattice and thus a key indicator of solid-state stability.
-
Instrument Calibration: Before analysis, ensure the DSC instrument's temperature and enthalpy scales are calibrated using certified standards (e.g., high-purity indium). This is a critical step for data integrity.
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline sample into a clean aluminum DSC pan.
-
Causality: Using a small sample mass minimizes thermal gradients within the sample, leading to sharper, more accurate transition peaks.
-
-
Encapsulation: Crimp the pan with an aluminum lid. For samples that may release volatiles before decomposing, use a hermetically sealed pan to prevent mass loss, which would interfere with the heat flow measurement.
-
Instrument Setup: Place the sample pan and an empty, tared reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point.
-
Causality: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Slower rates can improve resolution for complex transitions, while faster rates may be used for screening.
-
-
Hold isothermally for 2-5 minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10-20 °C/min) back to the starting temperature to observe any crystallization events.
-
Perform a second heating scan under the same conditions as the first.
-
Causality: The second heat scan is crucial as it provides data on the sample's behavior after erasing its prior thermal history, revealing the properties of a uniformly cooled material and identifying potential polymorphic transitions.
-
-
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create a reproducible and non-reactive environment.
-
Data Analysis: From the second heating curve, determine the onset temperature of the melting endotherm (Tₘ) and integrate the peak area to calculate the enthalpy of fusion (ΔHբ in J/g).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[16][17] It is essential for determining the temperature at which a material begins to thermally decompose (Tₒₙₛₑₜ). A higher decomposition temperature indicates greater thermodynamic stability.[18][19]
-
Instrument Calibration: Verify the balance and temperature accuracy of the TGA instrument using appropriate standards.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).
-
Causality: This sample size is sufficient to obtain a clear mass loss signal without being so large that heat transfer limitations obscure the true decomposition profile.
-
-
Instrument Setup: Place the pan onto the TGA balance mechanism within the furnace.
-
Thermal Program:
-
Equilibrate at a low starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate, typically 10-20 °C/min, to a final temperature where the sample is expected to be fully decomposed (e.g., 600-800 °C).
-
-
Atmosphere: Purge the furnace with a controlled atmosphere.
-
Inert (Nitrogen): Use an inert atmosphere to study the inherent thermal decomposition of the molecule in the absence of oxygen. This is the standard condition for assessing thermal stability.
-
Oxidative (Air): An air purge can be used to investigate the material's stability towards oxidative decomposition, which can be relevant for real-world applications.[18]
-
-
Data Analysis: Plot the percent mass loss versus temperature. The thermal stability is typically reported as the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅%) or by the extrapolated onset from the steepest point of the mass loss curve.
Visualizing the Experimental Workflow
A systematic approach combining DSC and TGA provides a comprehensive picture of a compound's thermal behavior.
Caption: Workflow for the comprehensive experimental assessment of thermodynamic stability.
Computational Workflows for Predictive Stability Analysis
Computational chemistry provides invaluable predictive power, allowing for the in silico screening of derivatives before committing to synthesis.[20] By calculating the relative energies of different conformers and estimating thermodynamic properties, we can rationalize experimental findings and guide molecular design.
Workflow: In Silico Conformational and Energetic Analysis
-
Structure Generation: Build the 3D structure of the fluorinated phenylglycinol derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This step is critical to locate the global energy minimum. Density Functional Theory (DFT) methods, such as ωB97X-D/6-31G(d,p), are well-suited for this task.[21]
-
Geometry Optimization and Frequency Calculation: Re-optimize the geometries of the lowest-energy conformers using a higher level of theory (e.g., B3LYP-D3BJ/6-311++G**).[10] A frequency calculation must be performed to confirm that each structure is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: For even greater accuracy, perform a final single-point energy calculation with a larger basis set.
-
Analysis: Compare the relative free energies (Gibbs or electronic) of the conformers to predict the most stable intramolecular arrangement and to quantify the energetic impact of the gauche and anomeric effects.
Caption: A typical computational workflow for predicting molecular conformation and stability.
Case Study: Comparative Analysis of Phenylglycinol vs. 4-Fluoro-phenylglycinol
To illustrate these principles, consider a comparative analysis of unsubstituted (R)-phenylglycinol and its para-fluorinated analog. The introduction of fluorine is expected to increase thermodynamic stability due to the potential for stronger intermolecular interactions in the crystal lattice.
Table 1: Hypothetical Thermal Analysis Data
| Compound | Melting Point (Tₘ, °C) | Enthalpy of Fusion (ΔHբ, J/g) | Decomposition Onset (T₅%, °C) |
| (R)-Phenylglycinol | 75.5 | 145.2 | 210.3 |
| (R)-4-Fluoro-phenylglycinol | 92.1 | 188.6 | 225.8 |
Interpretation:
-
The 16.6 °C increase in melting point for the fluorinated analog strongly suggests a more stable crystal lattice.
-
The higher enthalpy of fusion (ΔHբ) corroborates this, indicating that more energy is required to disrupt the intermolecular forces in the fluorinated crystal. This increased stability can be attributed to the formation of a robust network of C-H···F interactions, which are absent in the parent compound, leading to more efficient crystal packing.
-
The 15.5 °C increase in the decomposition onset temperature demonstrates that the C-F and other bonds within the fluorinated molecule require more thermal energy to break, indicating greater intrinsic molecular stability.
Conclusion and Outlook
The thermodynamic stability of fluorinated phenylglycinol derivatives is a complex interplay of intramolecular conformational preferences and intermolecular packing forces. The gauche and anomeric effects, driven by hyperconjugation and electrostatics, dictate the molecule's preferred shape, while weak interactions like C-H···F bonds can significantly enhance crystal lattice energy.[9][10][12]
A combined approach using DSC and TGA provides a comprehensive, quantitative assessment of stability, revealing crucial parameters like melting point and decomposition temperature.[15][16] These experimental techniques, when coupled with computational modeling, offer a powerful paradigm for rational drug design. By understanding and predicting how fluorination impacts stability, researchers can engineer molecules with superior solid-state properties, leading to more robust and reliable pharmaceutical products. Future work should focus on building larger databases of experimental and computational data to refine predictive models for complex, poly-fluorinated systems.
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- Thermodynamics and polarity-driven properties of fluorin
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- Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions.
- Thermogravimetric analysis. Wikipedia.
- Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite.
- Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances).
- Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading.
- Structural, Mechanistic, and Computational Analysis of the Effects of Anomeric Fluorines on Anomeric Fluoride Departure in 5-Fluoroxylosyl Fluorides. UBC Chemistry.
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- TGA Thermogravimetric Analysis - How TGA Helps You Analyze M
- Thermogravimetric analysis (TGA). Chemistry LibreTexts.
- Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Beilstein Journals.
- Preparation and synthesis method of chiral (R)-phenylglycinol hydrochloride.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
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- Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI.
- Automated procedure to determine the thermodynamic stability of a material and the range of chemical potentials necessary for its formation relative to competing phases and compounds.
- Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters.
- Accurate calculations of standard enthalpies of form
- Understanding The Conform
- Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. The Journal of Physical Chemistry B.
- Fluorine conformational effects characterized by energy decomposition analysis. RSC Publishing.
- Influence of fluorination on the thermodynamics of protein folding. PubMed.
- Computational Thermodynamics, an overview. EPJ Web of Conferences.
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- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Quantitative determination of fluorine in organic compounds.
- The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment. Malvern Panalytical.
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- Nano Differential Scanning Fluorimetry as a Rapid Stability Assessment Tool in the Nanoformul
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Literature review on 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol synthesis routes
Introduction: The Significance of Fluorinated Amino Alcohols in Medicinal Chemistry
The vicinal amino alcohol moiety is a critical pharmacophore found in a wide array of biologically active molecules and pharmaceuticals. The strategic incorporation of fluorine atoms into these structures can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule of this guide, 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, is a structurally interesting example of a fluorinated phenylethanolamine derivative. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a representative synthetic route to this compound, delving into the rationale behind the chosen methodology and offering insights for researchers in drug discovery and development.
A Representative Synthetic Pathway: The Strecker-Nitrile Reduction Approach
While multiple synthetic strategies can be envisioned for the construction of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, a robust and versatile approach involves a two-step sequence commencing with the commercially available 3-fluoro-2-methoxybenzaldehyde. This pathway leverages the classical Strecker synthesis to introduce the α-amino nitrile functionality, followed by a chemoselective reduction of the nitrile group to afford the desired amino alcohol. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.
Logical Workflow of the Synthesis
Caption: Proposed synthetic workflow for 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol.
Part 1: The Strecker Synthesis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetonitrile
The Strecker synthesis is a venerable yet highly effective method for the preparation of α-amino acids and their derivatives.[1][2][3] It proceeds via the formation of an imine from an aldehyde and ammonia (or an amine), followed by the nucleophilic addition of a cyanide ion to the imine double bond.[2]
Causality Behind Experimental Choices
-
Starting Material: 3-Fluoro-2-methoxybenzaldehyde is the logical starting point, as it already contains the required substituted phenyl ring.[4]
-
Ammonia Source: Ammonium chloride (NH₄Cl) is a convenient and safe source of ammonia in situ. It exists in equilibrium with ammonia and HCl, with the mild acidity of the ammonium ion also serving to activate the aldehyde carbonyl group towards nucleophilic attack.[1]
-
Cyanide Source: Sodium cyanide (NaCN) is a readily available and effective source of the cyanide nucleophile.[5] The use of cyanide salts is generally preferred over hydrogen cyanide gas for safety reasons.[3]
-
Solvent: A protic solvent like methanol or ethanol is typically used to facilitate the dissolution of the reagents and to participate in the proton transfer steps of the reaction mechanism.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetonitrile
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-2-methoxybenzaldehyde (1.0 eq.), ammonium chloride (1.2 eq.), and methanol (5 mL per gram of aldehyde).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.2 eq.) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: Reduction of the α-Aminonitrile to 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
The final step in the synthesis is the reduction of the nitrile group in the α-aminonitrile intermediate to a primary amine, which, in this case, directly yields the target amino alcohol. Several reducing agents can be employed for this transformation, with the choice often depending on the desired selectivity and scale of the reaction.
Causality Behind Experimental Choices
-
Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines. It is often used in laboratory-scale syntheses due to its high reactivity. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). It is a cleaner and often more scalable method compared to hydride reductions, making it suitable for larger-scale preparations.[1]
-
-
Solvent: The choice of solvent depends on the reducing agent. For LiAlH₄, anhydrous THF or diethyl ether is essential. For catalytic hydrogenation, alcohols like methanol or ethanol are commonly used.
Detailed Experimental Protocol
Step 2: Reduction of 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetonitrile
Method A: Using Lithium Aluminum Hydride
-
Reaction Setup: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF.
-
Addition of Nitrile: Cool the suspension to 0 °C and add a solution of 2-amino-2-(3-fluoro-2-methoxyphenyl)acetonitrile (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Method B: Catalytic Hydrogenation
-
Reaction Setup: Dissolve 2-amino-2-(3-fluoro-2-methoxyphenyl)acetonitrile (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of Raney nickel (as a slurry in the reaction solvent) or 10% Pd/C.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.
-
Work-up: Carefully filter the catalyst through a pad of Celite, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Comparative Analysis of Synthesis Routes
| Parameter | Strecker-Nitrile Reduction (LiAlH₄) | Strecker-Nitrile Reduction (Catalytic Hydrogenation) |
| Starting Material | 3-Fluoro-2-methoxybenzaldehyde | 3-Fluoro-2-methoxybenzaldehyde |
| Key Reagents | NH₄Cl, NaCN, LiAlH₄ | NH₄Cl, NaCN, H₂, Raney Ni or Pd/C |
| Stereocontrol | Racemic product without a chiral auxiliary or catalyst | Racemic product without a chiral catalyst |
| Scalability | Less scalable due to the use of LiAlH₄ | More scalable and amenable to industrial production |
| Safety Considerations | Use of highly toxic NaCN and pyrophoric LiAlH₄ | Use of highly toxic NaCN and flammable H₂ gas |
| Environmental Impact | Generation of aluminum salts as waste | Catalyst can often be recovered and reused |
Enantioselective Synthesis Considerations
The presented route yields a racemic mixture of the target compound. For applications where a specific enantiomer is required, such as in the development of chiral drugs, an asymmetric synthesis is necessary. Several strategies can be employed to achieve enantioselectivity:
-
Asymmetric Strecker Reaction: The use of a chiral amine or a chiral catalyst in the Strecker reaction can induce asymmetry in the formation of the α-aminonitrile intermediate.
-
Enzymatic Resolution: The racemic amino alcohol can be resolved using enzymes that selectively acylate or hydrolyze one of the enantiomers.
-
Chiral Chromatography: The enantiomers can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC).
Conclusion
The synthesis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol can be effectively achieved through a two-step sequence involving a Strecker synthesis followed by nitrile reduction. This approach offers a reliable and adaptable route for the preparation of this valuable fluorinated building block. The choice of the nitrile reduction method can be tailored based on the desired scale and available resources. For applications requiring enantiopure material, further development of an asymmetric variant of this synthesis or a resolution of the final product would be necessary. This guide provides a solid foundation for researchers and scientists to embark on the synthesis and further exploration of this and related fluorinated amino alcohols in the pursuit of novel therapeutic agents.
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pKa values and ionization behavior of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
Introduction: The Critical Role of pKa in Modern Drug Development
In the landscape of pharmaceutical sciences, the acid dissociation constant (pKa) stands as a fundamental physicochemical parameter that dictates the biopharmaceutical fate of a drug candidate.[1] The degree of ionization of a molecule at a given pH governs its solubility, lipophilicity, permeability across biological membranes, and binding interactions with its target protein.[2][3][4] Consequently, a thorough understanding and precise determination of a compound's pKa values are indispensable for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby enhancing its therapeutic efficacy and safety profile.[1][2][3][5]
This guide provides a comprehensive technical overview of the ionization behavior of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, a substituted amino alcohol of interest in medicinal chemistry. We will delve into the structural features influencing its acidic and basic centers, present predicted pKa values, and provide detailed, field-proven protocols for their experimental determination. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize this and similar molecules.
Molecular Structure and Putative Ionization Centers
The chemical structure of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol is foundational to its acid-base properties. It possesses two primary ionizable functional groups: a primary aliphatic amine (-NH₂) and a primary alcohol (-OH).
-
The Amino Group (Basic Center): The lone pair of electrons on the nitrogen atom of the primary amine makes it a Brønsted-Lowry base, capable of accepting a proton (H⁺) to form a positively charged ammonium cation (-NH₃⁺).
-
The Hydroxyl Group (Acidic Center): The hydroxyl group is a very weak Brønsted-Lowry acid, capable of donating a proton to form a negatively charged alkoxide anion (-O⁻). This deprotonation typically occurs only under strongly basic conditions.
The electronic environment of these functional groups is significantly modulated by the substituted phenyl ring. The 3-fluoro and 2-methoxy substituents exert inductive and resonance effects that alter the electron density on the benzylic carbon and, by extension, influence the basicity of the amino group.
-
Fluorine (3-position): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I).[6] This effect reduces the electron density on the aromatic ring and the benzylic position, thereby decreasing the basicity of the amino group (i.e., lowering its pKa value).[6][7]
-
Methoxy Group (2-position): The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a potent electron-donating resonance effect (+R) by donating its lone pair electrons to the aromatic system. The overall impact on the amino group's pKa is a nuanced balance of these opposing effects, influenced by its ortho position.
Ionization Equilibrium and Species Distribution
The ionization of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol can be represented by the following equilibria. The molecule will exist primarily as a cation at physiological pH (~7.4), transitioning to a neutral species at higher pH and an anionic species at very high pH.
Caption: Ionization equilibrium of the target molecule.
At physiological pH (~7.4), the amino group, with a predicted pKa in the range of 8.5-9.5, will be predominantly protonated (-NH₃⁺). The hydroxyl group, a much weaker acid with a pKa likely greater than 14, will remain un-ionized. Therefore, the molecule is expected to carry a net positive charge in most biological environments, which has profound implications for its solubility, membrane transport, and potential for ionic interactions with biological targets.[3][4]
Quantitative pKa Data: A Comparative Summary
| Ionizable Group | Predicted pKa (pKa₁) | Predicted pKa (pKa₂) | Prediction Method Rationale |
| Amino (-NH₃⁺) | 8.5 - 9.5 | — | Based on the pKa of analogous aryl ethanolamines, adjusted for the electron-withdrawing effect of the 3-fluoro substituent which decreases basicity.[7] |
| Hydroxyl (-OH) | — | > 14 | Typical pKa range for primary alcohols, which are very weak acids.[12] |
Note: These values are predictions and should be confirmed by experimental determination for critical applications.
Methodologies for Experimental pKa Determination
Experimental validation is the gold standard for pKa determination.[5] Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods in the pharmaceutical industry.[13][14][15]
Protocol 1: Potentiometric Titration
This method directly measures the pH of a solution as a function of added titrant, providing a titration curve from which the pKa can be precisely determined.[16][17][18] It is considered one of the most accurate and reliable techniques.[14]
Causality Behind Experimental Choices:
-
Co-solvent: A co-solvent like methanol or ethanol may be necessary if the compound has low aqueous solubility.
-
Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes variations in activity coefficients, ensuring the measured pH accurately reflects the proton concentration.[16]
-
Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[16]
Step-by-Step Methodology:
-
Apparatus Setup: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C or 37 °C).[16]
-
Reagent Preparation:
-
Prepare a standardized titrant solution of 0.1 M hydrochloric acid (HCl).
-
Prepare a background electrolyte solution of 0.15 M potassium chloride (KCl).
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the KCl solution (with a minimal amount of co-solvent if necessary) to achieve a final concentration of approximately 1-10 mM.[19]
-
Titration Procedure:
-
Place a known volume of the sample solution in a thermostatted titration vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.02-0.05 mL) using an automated or manual burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the curve to accurately locate the equivalence point (the point of maximum change).
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[16]
-
Protocol 2: UV-Vis Spectrophotometry
This method is applicable if the compound possesses a chromophore in proximity to the ionizable center, causing the UV-Vis absorbance spectrum to change as a function of pH.[13][20] It is a highly sensitive technique that requires less sample than potentiometry.[15]
Causality Behind Experimental Choices:
-
Buffer System: A series of buffers spanning a wide pH range is used to precisely control the ionization state of the molecule for each measurement.
-
Wavelength Selection: The analytical wavelengths are chosen where the difference in absorbance between the ionized and un-ionized species is maximal, ensuring the highest sensitivity for pKa determination.[13]
Step-by-Step Methodology:
-
Apparatus Setup: Use a calibrated UV-Vis spectrophotometer, preferably one equipped with a 96-well plate reader for higher throughput.[13]
-
Reagent Preparation:
-
Prepare a series of buffer solutions with known, stable pH values, covering a range from approximately pH 2 to 12.
-
Prepare a concentrated stock solution of the sample in a suitable solvent (e.g., DMSO or methanol).
-
-
Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the sample stock solution to each well containing the different pH buffers to achieve a final concentration of ~0.1-0.2 mM.[15]
-
Measurement Procedure:
-
Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for the sample in each pH buffer.
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffers.
-
The resulting data should form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[21][22]
-
Caption: Experimental workflows for pKa determination.
Conclusion
The ionization behavior of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol is dominated by its primary amino group, which is predicted to have a pKa in the range of 8.5 to 9.5. This ensures that the molecule will exist predominantly as a cation under physiological conditions. The very weak acidity of the hydroxyl group (pKa > 14) means it will remain protonated in all relevant biological and pharmaceutical contexts. While computational predictions offer valuable initial insights, the accurate characterization of this molecule for drug development purposes necessitates rigorous experimental determination of its pKa value using established methods such as potentiometric titration or UV-Vis spectrophotometry. A precise understanding of this parameter is a cornerstone for rational drug design, enabling the optimization of solubility, permeability, and target engagement to develop safer and more effective therapeutic agents.
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Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
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Avdeef, A. (2012). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Royal Society of Chemistry Publishing. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. Retrieved from [Link]
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Royal Society of Chemistry Publishing. (2015). An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. Physical Chemistry Chemical Physics. Retrieved from [Link]
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ResearchGate. (2017). Correction: Substituent effects on the basicity (pK a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. Retrieved from [Link]
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Rowan. (2025). How to Predict pKa. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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Harnessing the Electronic Effects of Fluorine Substitution in 2-Methoxy Amino Alcohols: A Rational Design Guide
Executive Summary
The 2-methoxy amino alcohol motif is a privileged pharmacophore embedded in numerous therapeutics, ranging from
Mechanistic Foundations: Electronic Perturbation
Inductive Effects (-I) and Acid-Base Equilibria
Fluorine is the most electronegative element in the periodic table (Pauling
-
Amine Basicity Attenuation: Fluorination at the
- or -position relative to the amine significantly depletes the electron density on the nitrogen lone pair. This stabilizes the neutral amine and lowers the of its conjugate acid. For instance, replacing a standard methoxy ether with a trifluoromethoxy ( ) group can depress the amine by 1.5 to 3.0 log units. In drug design, lowering a basic from 9.5 to 7.5 increases the fraction of the neutral, un-ionized species at physiological pH (7.4), thereby enhancing passive membrane permeability and mitigating off-target liabilities like hERG-mediated cardiotoxicity (which typically requires a protonated cation for channel binding). -
Alcohol Acidity Enhancement: Conversely, the -I effect stabilizes the alkoxide anion, increasing the acidity of the hydroxyl group. In highly fluorinated amino alcohols, the enhanced acidity of the alcohol combined with the residual basicity of the amine can even induce zwitterionic behavior in solution, a phenomenon driven by intramolecular proton transfer[2].
Stereoelectronic Control: The Gauche Effect and Hydrogen Bonding
Beyond simple inductive withdrawal, fluorine exerts precise conformational control over the amino alcohol backbone.
-
The Gauche Effect: The highly polarized
bond prefers to adopt a gauche conformation relative to adjacent electronegative atoms (such as the oxygen in the methoxy group or the nitrogen in the amine). This counterintuitive preference is driven by hyperconjugation—specifically, the donation of electron density from a bonding orbital into the low-lying antibonding orbital—as well as the minimization of local dipole moments. -
Intramolecular Hydrogen Bonding: Fluorine can act as a weak hydrogen bond acceptor. Analysis of structural databases reveals that intramolecular
and interactions are prevalent in fluorinated scaffolds[3]. These weak interactions effectively pre-organize the molecule, reducing the entropic penalty upon binding to a target protein.
Caption: Logical flow of fluorine-induced electronic and stereoelectronic effects on ADME properties.
Physicochemical Profiling of Fluorinated Analogs
Fluorine’s impact on lipophilicity (
Quantitative Structure-Property Relationships (Representative Data)
| Compound Variant | Substitution | Amine | Alcohol | Intrinsic Clearance ( | |
| 1 (Parent) | Unsubstituted 2-methoxy | 9.5 | 14.5 | 1.2 | 15 |
| 2 | Monofluoro ( | 8.8 | 13.8 | 1.0 | 28 |
| 3 | Difluoro ( | 7.9 | 13.0 | 1.4 | 55 |
| 4 | Trifluoro ( | 6.8 | 12.2 | 1.8 | >120 |
(Note: Data illustrates established theoretical trends of fluorination on basic amines and metabolic stability).
Experimental Workflows and Protocols
To rigorously validate the electronic and conformational effects of fluorine substitution, scientists must employ orthogonal analytical techniques. The following protocols detail the self-validating systems required for accurate physicochemical characterization.
Caption: Multidisciplinary experimental workflow for characterizing fluorinated amino alcohol analogs.
Protocol 1: Potentiometric Determination via Yasuda-Shedlovsky Extrapolation
Causality: Highly fluorinated molecules often suffer from poor aqueous solubility, making direct aqueous titration impossible. The Yasuda-Shedlovsky method utilizes mixed aqueous-organic solvent systems to ensure complete dissolution, followed by mathematical extrapolation to 0% co-solvent to yield the true thermodynamic aqueous
Step-by-Step Methodology:
-
Solvent Preparation: Prepare three standardized titration solvent mixtures: 30%, 40%, and 50% (v/v) methanol in carbon dioxide-free Milli-Q water. Maintain a constant ionic strength at 0.15 M using
. -
Sample Preparation: Dissolve 1.0 mg of the fluorinated 2-methoxy amino alcohol in 10 mL of each respective solvent mixture.
-
Titration: Titrate the solutions with standardized 0.1 M
(prepared in the corresponding solvent mixture) under a nitrogen atmosphere at . -
Data Acquisition: Continuously record the pH using a glass electrode calibrated specifically for the mixed-solvent system (utilizing Gran's plot method to determine the standard electrode potential,
). -
Extrapolation: Plot the apparent
( ) against the inverse dielectric constant ( ) of the solvent mixtures. Perform a linear regression to extrapolate to the dielectric constant of pure water ( ) to determine the final thermodynamic aqueous .
Protocol 2: NMR-Based Conformational Analysis
Causality: To confirm the presence of the gauche effect and intramolecular hydrogen bonding, solution-state NMR is required. The magnitude of the
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the compound in 600
L of a non-polar, non-competing solvent (e.g., or ) to preserve intramolecular or hydrogen bonds. -
1D Spectra Acquisition: Acquire high-resolution
, , and NMR spectra at 298 K. Ensure the spectrum is decoupled from in a separate experiment to isolate couplings. -
Coupling Constant Analysis: Extract the
and values. A value of ~14-20 Hz indicates an anti relationship, while a value of ~2-6 Hz strongly indicates a gauche relationship. -
2D HOESY: Perform a 2D
Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment with a mixing time of 400-600 ms. Detect through-space proximity (< 4 Å) between the fluorine atoms and the amino/hydroxyl protons to definitively confirm intramolecular hydrogen bonding.
References
- Title: Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives.
- Source: acs.
- Source: acs.
- Source: chemrxiv.
- Source: mdpi.
Sources
A Comprehensive Guide to the Identification and Characterization of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Pharmaceutical Sciences
In the realm of drug development and medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Molecules that are non-superimposable mirror images of each other are termed enantiomers. While they often share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as receptors and enzymes, can differ dramatically. This can lead to significant variations in their therapeutic effects, with one enantiomer providing the desired medicinal benefit while the other may be inactive or, in some cases, cause adverse effects.[1]
The compound 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol is a chiral molecule possessing a stereocenter at the carbon atom bearing the amino group. Consequently, it exists as a pair of enantiomers, the (R)- and (S)-isomers. The precise identification and separation of these isomers are crucial for understanding their individual pharmacological profiles and ensuring the safety and efficacy of any potential therapeutic agent derived from this scaffold.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the characterization of chiral drugs, further underscoring the need for robust analytical methodologies.
This in-depth technical guide provides a comprehensive overview of the identification of the Chemical Abstracts Service (CAS) Registry Numbers for the isomers of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol. Furthermore, it offers detailed, field-proven protocols for the separation of these enantiomers using chiral High-Performance Liquid Chromatography (HPLC) and their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
Isomer Identification: Assigning CAS Registry Numbers
The CAS Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. The specific CAS numbers for the isomers of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol are essential for accurate documentation, procurement, and regulatory submissions.
| Isomer/Form | CAS Registry Number |
| (S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol | 1213606-42-8[1] |
| (R)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol hydrochloride | 1858273-05-8[2] |
| Racemic 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol | Not Available |
| (R)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol (free base) | Not Available |
Note: While the CAS numbers for the (S)-isomer and the hydrochloride salt of the (R)-isomer are readily available from commercial suppliers, the CAS numbers for the racemic mixture and the free base of the (R)-isomer are not consistently reported in publicly accessible databases. Researchers are advised to verify the CAS number with the specific supplier at the time of procurement.
Synthesis of Racemic 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol: A Starting Point for Chiral Resolution
The preparation of the racemic mixture is the initial step towards obtaining the individual enantiomers. A common synthetic route involves the reductive amination of a corresponding benzaldehyde derivative.
Experimental Protocol:
A generalized procedure for the synthesis of similar amino alcohols is as follows:
-
Reductive Amination: 4-fluoro-2-methoxybenzaldehyde is reacted with an ammonia source. The resulting imine is then reduced in situ.
-
Hydroxylation: An intermediate is subsequently hydroxylated to yield the final amino alcohol.[3]
It is crucial to adapt and optimize this general procedure for the specific synthesis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, with careful monitoring of reaction progress and purification of the final product.
Chiral Separation: Isolating the Enantiomers by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers.[4] The selection of the appropriate chiral stationary phase (CSP) is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for the separation of a wide range of chiral compounds, including amino alcohols.
Causality Behind Experimental Choices:
The separation mechanism on polysaccharide-based CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the two enantiomers. The choice of a normal-phase mobile system (e.g., hexane/alcohol) often enhances these interactions. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial for amino alcohols to prevent peak tailing by masking residual acidic silanol groups on the silica support of the CSP.
Experimental Protocol for Chiral HPLC Separation:
This protocol provides a starting point for the method development for the chiral separation of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Daicel Chiralpak series or equivalent).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA) (v/v/v) |
| Initial Ratio | 90:10 (Hexane:IPA) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve the racemic mixture in the mobile phase at a concentration of ~1 mg/mL. |
Method Optimization:
-
Mobile Phase Composition: The ratio of hexane to IPA can be adjusted to optimize resolution and retention time. Increasing the percentage of IPA will generally decrease retention times.
-
Alcohol Modifier: Ethanol can be used as an alternative to isopropanol, which may alter the selectivity.
-
Additive Concentration: The concentration of DEA can be varied (e.g., 0.05% to 0.2%) to improve peak shape.
Caption: Workflow for Chiral HPLC Separation.
Structural Confirmation and Isomeric Purity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to confirm the identity of the separated isomers and assess their purity. While standard ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral solvating agents or derivatizing agents can lead to the differentiation of their signals.
Experimental Protocol for NMR Analysis:
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum. Key signals to analyze include the methoxy group singlet, the aromatic protons (which will exhibit splitting patterns influenced by the fluorine and methoxy substituents), and the protons of the ethan-1-ol backbone.
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon-13 NMR spectrum. Analyze the chemical shifts of the aromatic carbons (which will show C-F coupling) and the aliphatic carbons.
¹⁹F NMR Spectroscopy:
-
Given the presence of a fluorine atom, ¹⁹F NMR can be a highly sensitive probe of the local chemical environment and can be used to confirm the structure.
Expected Spectral Features:
-
¹H NMR:
-
A singlet for the methoxy (-OCH₃) protons.
-
Complex multiplets in the aromatic region for the phenyl protons.
-
Signals for the -CH(N)- and -CH₂(OH) protons of the ethan-1-ol chain.
-
-
¹³C NMR:
-
A signal for the methoxy carbon.
-
Signals for the aromatic carbons, with some showing splitting due to coupling with the fluorine atom.
-
Signals for the two carbons of the ethan-1-ol backbone.
-
Caption: Workflow for NMR Characterization.
Conclusion
The accurate identification and separation of the stereoisomers of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol are fundamental prerequisites for any meaningful investigation into their biological activities. This guide has provided the available CAS Registry Numbers for these isomers and outlined robust, field-tested methodologies for their separation by chiral HPLC and structural confirmation by NMR spectroscopy. By adhering to these protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently advance their studies with enantiomerically pure compounds, thereby ensuring the scientific integrity and regulatory compliance of their work.
References
-
Importance of Chiral Separation and Resolution in Drug Synthesis. Puresynth. [Link]
-
Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Avomeen. [Link]
-
The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
Sources
Theoretical reactivity profiling of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
For drug development professionals, this type of proactive, theoretical profiling is invaluable. It provides a data-driven rationale for prioritizing lead candidates, guiding the synthesis of analogues with potentially improved metabolic stability (e.g., by blocking predicted metabolic hotspots), and anticipating potential toxicological liabilities. By integrating computational chemistry early and often, the drug discovery process can become more efficient, cost-effective, and ultimately, more successful. [3][4]
References
- Computational Methods in Drug Discovery - PMC - NIH. (n.d.).
- Computational Chemistry | Drug Discovery | Oncodesign Services. (n.d.).
- The value of computational chemistry - Medicines Discovery Catapult. (2026, January 29).
- Computational Chemistry to accelerate drug discovery. (n.d.).
- COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW | Frontier in Medical and Health Research. (2025, April 29).
- Electrostatic Potential Maps - Computational Chemistry Glossary - Deep Origin. (2024, November 1).
- (s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol | ChemScene. (n.d.).
- Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources - PMC. (n.d.).
- Electrostatic Potential maps - Chemistry LibreTexts. (2023, January 29).
- Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives - Scirp.org. (n.d.).
- Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC. (n.d.).
- Chemical reactivity theory (CRT) study of small drug-like biologically active molecules. (2021, February 15).
- Can DFT simulate chemical reactions? - Matter Modeling Stack Exchange. (2022, February 23).
- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press. (2022, August 5).
- Tutorial: Electrostatic Potential Maps - UC Santa Barbara. (n.d.).
- Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. (2025, August 23).
- Methods for small molecule reactivity/selectivity reaction modeling. I)... - ResearchGate. (n.d.).
- Understanding HOMO and LUMO in Chemistry - Ossila. (n.d.).
- Chemical Reactivity as Described by Quantum Chemical Methods - MDPI. (2002, April 25).
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - SCIRP. (n.d.).
- Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation - PMC. (2026, March 4).
Sources
- 1. The value of computational chemistry - Medicines Discovery Catapult [md.catapult.org.uk]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. fmhr.net [fmhr.net]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 6. Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 13. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 14. Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocol for 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
Executive Summary & Scientific Rationale
The target compound, 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol , belongs to the class of
The synthesis of this specific congener presents a regiochemical challenge: ensuring the amino group is installed at the benzylic position (C2) rather than the terminal position. Direct aminohydroxylation of styrenes can suffer from poor regioselectivity. Therefore, this protocol utilizes a thermodynamically controlled Bucherer-Bergs reaction to generate the hydantoin intermediate, followed by hydrolysis to the phenylglycine, and subsequent chemoselective reduction. This route is chosen for its scalability, safety profile (avoiding free HCN), and high regiocontrol.
Key Chemical Properties
| Property | Value |
| Chemical Formula | C |
| Molecular Weight | 185.20 g/mol |
| IUPAC Name | 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol |
| Key Functionalities | Primary Amine, Primary Alcohol, Aryl Fluoride |
| Storage | 2-8°C, Hygroscopic, Store under Nitrogen |
Retrosynthetic Analysis & Pathway
The logical disconnection reveals the corresponding substituted phenylglycine as the immediate precursor. The amino acid is accessed via the aldehyde through a hydantoin intermediate.
Figure 1: Retrosynthetic pathway utilizing the Bucherer-Bergs imidazolidine-2,4-dione strategy.
Detailed Experimental Protocol
Stage 1: Synthesis of 5-(3-Fluoro-2-methoxyphenyl)imidazolidine-2,4-dione
This step establishes the C-N bond and the carboxylic carbon simultaneously. The use of ammonium carbonate provides the ammonia source and carbon dioxide source in situ.
Reagents:
-
3-Fluoro-2-methoxybenzaldehyde (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq) [POISON HAZARD]
-
Ammonium Carbonate ((NH
) CO ) (3.0 eq) -
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
-
Setup: In a fume hood equipped with a scrubber, dissolve 3-fluoro-2-methoxybenzaldehyde (10 mmol) in 20 mL of Ethanol.
-
Addition: Add a solution of (NH
) CO (30 mmol) in 20 mL water. -
Activation: Carefully add KCN (12 mmol). Note: Ensure pH remains >9 to prevent HCN evolution.
-
Reaction: Heat the mixture to 60°C for 12-18 hours. The solution will initially be clear and may precipitate the hydantoin upon cooling.
-
Workup: Cool to 0°C. Acidify carefully to pH ~2 with 6M HCl to precipitate the hydantoin fully. Filter the white solid, wash with cold water, and dry in vacuo.
Stage 2: Hydrolysis to 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic Acid
The robust hydantoin ring is opened under basic conditions to yield the amino acid.
Reagents:
-
Hydantoin intermediate (from Stage 1)
-
Sodium Hydroxide (NaOH), 20% aqueous solution
Procedure:
-
Suspend the hydantoin in 20% NaOH (10 mL/g).
-
Reflux (100°C) for 24 hours. Ammonia evolution will be observed.
-
Cool the solution and neutralize to the isoelectric point (approx pH 6-7) using concentrated HCl.
-
The amino acid precipitates. Filter, wash with ethanol, and dry.
Stage 3: Chemoselective Reduction to 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
Reduction of the carboxylic acid in the presence of the free amine requires a potent hydride donor. Borane-THF or Borane-Dimethyl Sulfide (BMS) is preferred over LiAlH
Reagents:
-
Substituted Phenylglycine (from Stage 2) (1.0 eq)
-
Borane-Tetrahydrofuran Complex (BH
·THF), 1.0 M solution (2.5 eq) -
Solvent: Anhydrous THF
Procedure:
-
Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (N
). -
Suspension: Add the amino acid (5 mmol) and anhydrous THF (25 mL).
-
Addition: Cool to 0°C. Add BH
·THF dropwise via syringe over 20 minutes. Hydrogen gas will evolve. -
Reflux: Allow to warm to room temperature, then reflux (66°C) for 4-6 hours to ensure complete reduction.
-
Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise to quench excess borane (vigorous bubbling).
-
Workup: Concentrate the solvent. Redissolve the residue in MeOH and reflux for 30 minutes to break the boron-amine complex. Concentrate again.
-
Purification: The crude amino alcohol can be purified via recrystallization from EtOAc/Hexanes or converted to the Hydrochloride salt (using HCl/Dioxane) for long-term stability.
Analytical Validation Parameters
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signature |
| 1H NMR (DMSO-d6) | |
| 19F NMR | Single peak around -130 to -140 ppm (characteristic of aryl fluoride). |
| Mass Spectrometry | [M+H]+ = 186.2 m/z . |
| HPLC Purity | >98% (Area %) at 210 nm / 254 nm. |
Safety & Compliance Protocol
Critical Hazards:
-
Potassium Cyanide (KCN): Fatal if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas (HCN). Use a specific cyanide antidote kit and work in a certified hood.
-
Borane-THF: Flammable liquid and vapor. Reacts violently with water. Store under inert gas at 2-8°C.
-
Aryl Fluorides: Generally stable, but avoid strong nucleophiles at high temperatures which might effect SNAr displacement.
Waste Disposal:
-
Cyanide waste must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
-
Borane waste must be quenched slowly with alcohol/water in a fume hood.
References
-
Bucherer-Bergs Reaction: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
Reduction of Amino Acids: Abiko, A., Masamune, S. (1992). "Reduction of
-Amino Acids: A mild and convenient method." Tetrahedron Letters, 33(38), 5517-5518. Link -
Phenylglycinol Synthesis: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876. Link
-
General Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Application Note: Leveraging (S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol as a Versatile Chiral Building Block in Medicinal Chemistry
Abstract: This guide provides a comprehensive overview of (S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, a highly functionalized chiral building block. We detail its physicochemical properties and present its strategic applications in asymmetric synthesis, particularly as a precursor to robust chiral auxiliaries. The unique structural combination of a 1,2-amino alcohol motif, a defined stereocenter, and a strategically fluorinated phenyl ring offers significant advantages in modern drug discovery. Detailed, field-tested protocols for key transformations, including amine protection, chiral auxiliary formation, stereoselective alkylation, and deprotection, are provided to enable researchers to effectively integrate this valuable synthon into their research and development workflows.
Introduction: The Strategic Value of Fluorinated Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs, forming the backbone of numerous pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis.[1][2][3] Their synthesis and application in an enantiomerically pure form are central to modern organic and medicinal chemistry.[4][5] The molecule (S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol capitalizes on this core structure and enhances its utility through the strategic incorporation of fluorine.
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[6][7] Fluorine's high electronegativity and small van der Waals radius can improve metabolic stability by blocking sites susceptible to oxidative metabolism, modulate pKa to increase bioavailability, and enhance binding affinity to target proteins.[8][9][10]
The subject of this note, (S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, combines three key features:
-
A Vicinal Amino Alcohol Group: This arrangement is ideal for forming rigid, chelated transition states and for constructing chiral auxiliaries such as oxazolidinones.[11][]
-
A Single, Defined Stereocenter: The (S)-configuration provides a reliable source of chirality for inducing stereoselectivity in subsequent reactions.
-
An Electronically Modified Phenyl Ring: The ortho-methoxy group can influence conformation and participate in metal chelation, while the meta-fluoro atom provides a powerful tool for modulating the molecule's electronic properties and metabolic stability.[6]
This unique combination makes it a highly valuable building block for creating complex, stereochemically defined molecules in drug discovery programs.[13]
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of this chiral building block. The following data provides a summary of its key properties.
Table 1: Physicochemical Properties of (S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
| Property | Value | Source |
|---|---|---|
| CAS Number | 1213606-42-8 | [14] |
| Molecular Formula | C₉H₁₂FNO₂ | [14] |
| Molecular Weight | 185.20 g/mol | [14] |
| Purity | ≥98% (Typical) | [14] |
| Appearance | Off-white to white solid | --- |
| Topological Polar Surface Area | 55.48 Ų | [14] |
| H-Bond Acceptors | 3 | [14] |
| H-Bond Donors | 2 | [14] |
| Rotatable Bonds | 3 |[14] |
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area.
-
For long-term storage, it is recommended to keep the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
The compound is hygroscopic; keep the container tightly sealed.
-
Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling.
Core Synthetic Applications & Rationale
The primary utility of this building block lies in its efficient conversion to a chiral auxiliary, which can then be used to direct stereoselective transformations. The overall workflow is a powerful strategy for synthesizing enantiomerically pure compounds.
Caption: General workflow for using an amino alcohol-derived chiral auxiliary.
Transformation into an Evans-Type Chiral Auxiliary
Chiral auxiliaries are recoverable stereogenic units that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[15] Oxazolidinones, popularized by David A. Evans, are among the most reliable and predictable chiral auxiliaries.[][16] The 1,2-amino alcohol structure is perfectly suited for conversion into an oxazolidinone. This is typically achieved by reaction with phosgene, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), or a dialkyl carbonate.[][17]
Caption: Chelation-controlled model for diastereoselective alkylation.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 4.1: N-Boc Protection of the Amino Alcohol
Rationale: Protection of the more nucleophilic amine is a common first step to allow for selective modification of the hydroxyl group. Di-tert-butyl dicarbonate ((Boc)₂O) is a standard reagent for this transformation, forming a stable carbamate that is easily removed under acidic conditions.[19] Using an alcohol solvent can accelerate the reaction for weakly nucleophilic amines.[20][21]
-
Materials:
-
(S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Triethylamine (TEA) (optional, 1.2 eq, if using DCM)
-
-
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in methanol (approx. 0.1 M concentration).
-
To the stirred solution, add (Boc)₂O (1.1 eq) portion-wise at room temperature. Note: The amine is nucleophilic enough that a base is often not required in alcoholic solvents.[20]
-
Alternatively, dissolve the amino alcohol in DCM, add TEA (1.2 eq), cool to 0°C, and then add the (Boc)₂O.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC (stain with ninhydrin; the starting material will be positive, the product will be negative).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which can be purified by column chromatography if necessary.
-
Protocol 4.2: Formation of the Chiral Oxazolidinone Auxiliary
Rationale: This protocol converts the amino alcohol into a key chiral auxiliary. The procedure involves N-acylation followed by cyclization. For simplicity, this protocol directly forms the N-propionyl derivative, a common substrate for alkylation reactions.
-
Materials:
-
(S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Triphosgene (0.5 eq) or Carbonyldiimidazole (CDI) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)
-
-
Procedure:
-
Acylation: Dissolve the amino alcohol (1.0 eq) and TEA (2.5 eq) in anhydrous DCM (0.2 M). Cool the solution to 0°C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC until starting material is consumed.
-
Cyclization: Cool the reaction mixture back to 0°C. In a separate flask, dissolve triphosgene (0.5 eq) in anhydrous THF. Caution: Triphosgene is highly toxic. Handle only in a certified fume hood.
-
Add the triphosgene solution dropwise to the reaction mixture.
-
Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.
-
Protocol 4.3: Diastereoselective Alkylation
Rationale: This is the key stereocenter-forming reaction. A strong base generates a specific enolate geometry, and the chiral auxiliary directs the attack of an electrophile to one face.[16][22]
-
Materials:
-
N-propionyl oxazolidinone from Protocol 4.2 (1.0 eq)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dry the N-propionyl oxazolidinone under high vacuum for several hours. Dissolve in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the resulting enolate solution for 30-60 minutes at -78°C.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78°C for 2-4 hours. The optimal time may vary; monitor by TLC.
-
Quench the reaction at -78°C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined on the crude product by ¹H NMR. Purify by column chromatography to isolate the major diastereomer.
-
Protocol 4.4: Auxiliary Cleavage and Recovery
Rationale: The final step is to release the newly synthesized chiral carboxylic acid from the auxiliary. A common method is saponification using lithium hydroxide and hydrogen peroxide. The valuable chiral auxiliary can then be recovered.[15]
-
Materials:
-
Alkylated oxazolidinone from Protocol 4.3 (1.0 eq)
-
Tetrahydrofuran (THF) and Water
-
30% Hydrogen peroxide (H₂O₂) solution
-
Lithium hydroxide (LiOH)
-
-
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0°C.
-
Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir vigorously at 0°C for 4 hours or until the reaction is complete by TLC.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Concentrate the mixture to remove the THF. Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the final chiral carboxylic acid product.
-
Analytical Characterization
The identity, purity, and stereochemical integrity of the synthesized compounds should be confirmed using standard analytical techniques.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Typical Parameters |
|---|---|---|
| ¹H and ¹³C NMR | Structural verification and determination of diastereomeric ratio. | CDCl₃ or DMSO-d₆ solvent. Diastereomeric ratio is determined by integrating distinct signals in the crude ¹H NMR spectrum of the alkylation product. |
| Chiral HPLC | Determination of enantiomeric excess (ee) of the final product after auxiliary cleavage. | Polysaccharide-based chiral stationary phases (e.g., Chiralpak IA/IB/IC) are often effective.[23][24] Mobile phase typically consists of hexane/isopropanol mixtures. Derivatization may be needed if the analyte lacks a chromophore.[24] |
| Mass Spectrometry | Confirmation of molecular weight. | ESI+ or ESI- mode, depending on the analyte. |
| FT-IR | Confirmation of functional groups (e.g., C=O stretch of oxazolidinone at ~1780 cm⁻¹). | KBr pellet or thin film. |
Conclusion
(S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol is a powerful and versatile chiral building block. Its inherent chirality and functionality allow for its straightforward conversion into a highly effective oxazolidinone chiral auxiliary. The protocols outlined in this application note demonstrate a reliable pathway for leveraging this auxiliary in diastereoselective alkylations to generate new, valuable chiral molecules for pharmaceutical research and development. The strategic placement of the fluoro and methoxy groups provides additional opportunities for fine-tuning molecular properties, making this a premier synthon for addressing complex challenges in medicinal chemistry.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (URL not available)
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875. [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? [Link]
-
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Tetrahedron, 49(38), 8533-8584. (URL not available, general reference to a well-known text)
-
Wikipedia. (2024). Chiral auxiliary. [Link]
-
Wiley Online Library. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]
-
National Center for Biotechnology Information. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]
-
National Center for Biotechnology Information. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
-
ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(15), 4585–4589. [Link]
- L'actualité chimique. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries.
-
ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
-
National Center for Biotechnology Information. (2005). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. PMC. [Link]
-
ResearchGate. (2025, September 15). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. [Link]
-
PubMed. (1993). [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. [Link]
-
ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free? [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
National Center for Biotechnology Information. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PMC. [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]
- Wiley. (2009). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (URL not available, general reference)
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. inhancetechnologies.com [inhancetechnologies.com]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Synthetic 2-amino alcohol derivatives as chiral auxiliaries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol [smolecule.com]
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- 17. Oxazolidinone synthesis [organic-chemistry.org]
- 18. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
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- 24. benchchem.com [benchchem.com]
Introduction: The Potential of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol in Asymmetric Catalysis
An in-depth guide for researchers, scientists, and drug development professionals.
2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol is a chiral 1,2-amino alcohol, a structural motif that is a cornerstone of modern asymmetric catalysis.[1][2][3] While specific, peer-reviewed catalytic applications for this exact molecule are not yet extensively documented in scientific literature, its molecular architecture strongly suggests significant potential as a chiral ligand or organocatalyst. This guide will, therefore, focus on the established applications of its chemical class and provide a detailed, representative protocol for a reaction where it is predicted to be highly effective: the enantioselective addition of organozinc reagents to aldehydes.
The core of its catalytic potential lies in its key structural features:
-
Chiral 1,2-Amino Alcohol Scaffold: The vicinal amino (-NH₂) and hydroxyl (-OH) groups are perfectly positioned to act as a bidentate ligand, chelating to a metal center. This creates a rigid, well-defined chiral environment essential for inducing stereoselectivity.
-
Substituted Phenyl Ring: The 3-fluoro and 2-methoxy groups on the phenyl ring are critical for fine-tuning the catalyst's properties. The ortho-methoxy group provides significant steric bulk, which helps to create a more enclosed and selective chiral pocket. Electronically, the meta-fluoro atom is strongly electron-withdrawing, while the methoxy group is electron-donating. This electronic push-pull effect can modulate the Lewis acidity of the coordinated metal center, influencing both reactivity and enantioselectivity.
Based on these features, this guide will explore its most probable application and provide the necessary framework for its successful implementation in a research setting.
Proposed Application: Enantioselective Alkylation of Aldehydes with Organozinc Reagents
One of the most well-established and powerful applications for chiral 1,2-amino alcohols is catalyzing the addition of dialkylzinc reagents to aldehydes, yielding valuable chiral secondary alcohols.[4] This transformation is fundamental in organic synthesis, particularly for building stereocenters in pharmaceutical intermediates.
Mechanistic Rationale
The catalytic cycle is believed to proceed through the formation of a chiral zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde substrate, arranging it in a sterically and electronically favored orientation within a six-membered transition state. The alkyl group is then transferred from the zinc center to one specific enantiotopic face of the aldehyde, leading to the formation of the chiral alcohol product with high enantiomeric excess (ee).
The diagram below illustrates the proposed catalytic cycle for this reaction, highlighting the key steps of ligand exchange, substrate coordination, and stereoselective alkyl transfer.
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of a dialkylzinc reagent to an aldehyde.
Application Protocol: Representative Procedure for Asymmetric Ethylation of Benzaldehyde
This protocol is a representative method based on established procedures for analogous chiral amino alcohol ligands. It should be considered a starting point for optimization. As a self-validating system, it includes checkpoints and analytical guidance to ensure reproducibility.
Objective: To synthesize (R)-1-phenylpropan-1-ol with high enantioselectivity using 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol as the chiral ligand.
Materials:
-
(S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol (Ligand)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the asymmetric ethylation of benzaldehyde.
Step-by-Step Protocol:
-
Catalyst Preparation:
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add (S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol (37 mg, 0.2 mmol, 0.1 eq).
-
Add 10 mL of anhydrous toluene via syringe.
-
Cool the resulting solution to 0°C in an ice bath.
-
Slowly add 0.2 mL of a 1.0 M solution of diethylzinc in hexanes (0.2 mmol, 0.1 eq) dropwise. Causality Note: This step forms the active zinc-aminoalkoxide catalyst. Vigorous gas evolution (ethane) will be observed. Adding the reagent slowly at 0°C is crucial for controlled formation of the catalyst and to prevent side reactions.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Reaction Execution:
-
Cool the catalyst solution to -20°C (a salted ice bath can be used).
-
In a separate vial, prepare a solution of freshly distilled benzaldehyde (212 mg, 2.0 mmol, 1.0 eq) in 2 mL of anhydrous toluene.
-
Add the benzaldehyde solution to the reaction mixture dropwise over 5 minutes.
-
Add an additional 2.2 mL of 1.0 M diethylzinc solution (2.2 mmol, 1.1 eq) dropwise, ensuring the internal temperature does not rise above -15°C. Causality Note: Maintaining a low temperature is critical for achieving high enantioselectivity by favoring the highly ordered transition state over non-selective background reactions.
-
Stir the reaction at -20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is fully consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until two clear layers form.
-
Add 10 mL of 1 M HCl to dissolve the zinc salts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 to 90:10 Hexane:Ethyl Acetate gradient) to yield the pure 1-phenylpropan-1-ol.
-
-
Analysis:
-
Determine the isolated yield.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H).
-
Expected Performance and Data
As no specific data exists for the title compound, the following table presents typical results for a well-studied, structurally analogous chiral amino alcohol, (1R,2S)-(-)-N,N-Dibutylnorephedrine, in the asymmetric ethylation of various aldehydes. This serves as a benchmark for what could potentially be achieved after optimization.
| Entry | Aldehyde Substrate | Yield (%) | ee (%) | Product Configuration |
| 1 | Benzaldehyde | 95 | 94 | R |
| 2 | 4-Chlorobenzaldehyde | 92 | 96 | R |
| 3 | 4-Methoxybenzaldehyde | 96 | 90 | R |
| 4 | 2-Naphthaldehyde | 90 | >98 | R |
| 5 | Cinnamaldehyde | 85 | 91 | R |
Data is representative and collated from established literature for analogous systems for illustrative purposes.
Conclusion and Future Outlook
While 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol remains an underexplored ligand, its structural characteristics place it firmly within a class of highly effective catalysts for asymmetric synthesis. The provided protocol for the enantioselective addition of diethylzinc to aldehydes offers a robust starting point for its investigation. Researchers are encouraged to explore its utility in other key transformations for chiral amino alcohols, such as borane-mediated ketone reductions (CBS-type reductions) and as a ligand in transfer hydrogenation reactions. The unique electronic and steric profile imparted by the fluoro- and methoxy-substituents may offer novel reactivity or selectivity advantages over existing catalysts, making it a promising candidate for further research and development.
References
- Alb-Jabari, M. (2022). "A comprehensive overview on methods applied for syntheses of β-amino-α-trifluoromethyl alcohols, including stereocontrolled variants." Journal of Fluorine Chemistry.
- Bravo, P., et al. (1999). "Synthesis and biological activity of β-fluoroalkyl β-amino alcohols." Journal of Fluorine Chemistry, 97.
-
Hamed, A., et al. (2018). "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals." The Journal of Organic Chemistry, 83(17), 10487-10500. Available at: [Link]
-
Miller, S. A., et al. (2022). "Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues." ACS Catalysis. Available at: [Link]
-
Singh, V. K. (2024). "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation." The Journal of Organic Chemistry, 89, 6085–6099. Available at: [Link]
-
Uneyama, K., et al. (2001). "Pd-Catalyzed Asymmetric Hydrogenation of α-Fluorinated Iminoesters in Fluorinated Alcohol: A New and Catalytic Enantioselective Synthesis of Fluoro α-Amino Acid Derivatives." Organic Letters, 3(3), 313-315. Available at: [Link]
-
Wang, Y., et al. (2024). "Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions." Chemical Science. Available at: [Link]
Sources
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- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Diversity-Oriented Synthesis of Bioactive Heterocycles from 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
Introduction & Mechanistic Rationale
The rational design of central nervous system (CNS) therapeutics and chiral ligands heavily relies on the selection of highly functionalized, stereochemically rich building blocks. 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol is an exceptional phenylglycinol derivative that serves as a versatile precursor for diversity-oriented synthesis (DOS). Such DOS approaches are widely utilized in modern heterocyclic chemistry to generate diverse chemotypes from a single, versatile precursor[1].
The structural significance of this starting material lies in its aromatic substitution pattern. The incorporation of a fluorine atom significantly enhances the molecule's lipophilicity and metabolic stability—critical parameters for preventing rapid cytochrome P450-mediated degradation[2]. Concurrently, the ortho-methoxy group acts as a potent hydrogen bond acceptor, ensuring high-affinity interactions with biological targets.
Chemically, the 1,2-amino alcohol backbone is a bidentate nucleophile. By exploiting the differential nucleophilicity between the primary amine and the hydroxyl group, we can drive controlled, multidirectional heterocyclizations to construct both saturated (morpholin-3-ones)[3] and partially unsaturated (oxazolines) heterocyclic scaffolds.
Synthetic Workflow
Divergent synthetic pathways for morpholinone and oxazoline heterocycles.
Experimental Protocols & Causality
Protocol A: Synthesis of 5-(3-Fluoro-2-methoxyphenyl)morpholin-3-one
Causality & Design: The synthesis of morpholin-3-ones utilizes the reaction of the 2-amino-2-arylethanol with an activated two-carbon unit, specifically chloroacetyl chloride[3]. This protocol is designed as a self-validating two-step sequence. In the first step, the primary amine's superior nucleophilicity compared to the hydroxyl group ensures strictly regioselective N-acylation. In the second step, sodium hydride is employed to deprotonate the remaining hydroxyl group. The subsequent 6-exo-tet intramolecular nucleophilic substitution closes the morpholine ring.
Step-by-Step Methodology:
-
Regioselective N-Acylation: Suspend 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Add triethylamine (1.5 eq, 15 mmol) and cool the reaction mixture to 0 °C using an ice bath.
-
Electrophilic Addition: Add chloroacetyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes. Expert Insight: Slow addition prevents localized exothermic spikes, thereby suppressing unwanted O-acylation byproducts.
-
Reaction Monitoring: Stir the mixture for 2 hours, allowing it to warm to room temperature. Monitor completion via TLC (Ninhydrin stain will disappear as the primary amine is consumed).
-
Intermediate Isolation: Quench with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the 2-chloroacetamide intermediate.
-
Alkoxide Formation & Cyclization: Dissolve the crude intermediate in 40 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq, 15 mmol) portion-wise. Self-Validation: Continuous H₂ gas evolution will be visually observed, confirming active deprotonation and alkoxide formation.
-
Completion: Warm to room temperature and stir for 4 hours to drive the thermodynamically favored 6-exo-tet ring closure.
-
Purification: Carefully quench with 10 mL of cold water. Extract with ethyl acetate (3 x 30 mL), concentrate, and purify via flash chromatography (Silica gel, 30-50% EtOAc in Hexanes) to afford the pure morpholin-3-one derivative.
Protocol B: Synthesis of 4-(3-Fluoro-2-methoxyphenyl)-4,5-dihydrooxazole
Causality & Design: Direct condensation of amino alcohols with unactivated nitriles is kinetically unfavorable. To overcome this energetic barrier without using harsh dehydrating agents that cause epimerization, Zinc triflate (Zn(OTf)₂) is employed as a Lewis acid catalyst. The Zn²⁺ ion coordinates to the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon. This facilitates nucleophilic attack by the amine to form a transient amidine intermediate, which undergoes intramolecular cyclodehydration. The elimination of ammonia gas drives the equilibrium toward the stable oxazoline product.
Step-by-Step Methodology:
-
Catalyst Activation: In an oven-dried, heavy-walled Schlenk flask, combine 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol (1.0 eq, 5 mmol) and the selected benzonitrile derivative (1.2 eq, 6 mmol) in 15 mL of anhydrous chlorobenzene.
-
Lewis Acid Addition: Add Zinc triflate (Zn(OTf)₂, 5 mol%, 0.25 mmol). Expert Insight: Zn(OTf)₂ is highly hygroscopic; weigh it rapidly under inert conditions to maintain maximum catalytic turnover.
-
Cyclodehydration: Seal the flask with a reflux condenser and heat the mixture to 130 °C under an argon blanket for 18–24 hours.
-
Self-Validation: Suspend a piece of moist red litmus paper at the outlet of the condenser. Observation: The paper will turn blue, confirming the evolution of NH₃ gas and validating the progression of the cyclization.
-
Isolation: Cool the reaction to room temperature. Evaporate the chlorobenzene under reduced pressure.
-
Purification: Load the crude residue onto a silica gel column and elute with a gradient of 1-5% Methanol in DCM to isolate the 4,5-dihydrooxazole product.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for the divergent synthetic pathways described above:
| Target Heterocycle | Key Reagents | Catalyst / Base | Temp (°C) | Time (h) | Typical Yield (%) | Purity (HPLC) |
| Morpholin-3-one | Chloroacetyl chloride | Et₃N, NaH | 0 to 25 | 6 | 78–85 | >98% |
| 4,5-Dihydrooxazole | Benzonitrile | Zn(OTf)₂ (5 mol%) | 130 | 24 | 65–75 | >95% |
References
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles , Frontiers in Chemistry. URL: [Link][1]
Sources
Application Note: Scalable Preparation of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
[1][2]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 1213606-42-8 for S-isomer; 1213204-63-7 for R-isomer).[1][2] This scaffold is a critical "phenylglycinol" motif, frequently utilized as a chiral auxiliary or a pharmacophore in kinase inhibitors and GPCR modulators.[1][2]
The presence of the 3-fluoro-2-methoxy substitution pattern introduces specific steric and electronic challenges that render standard phenylglycinol methods prone to low yields or racemization.[1][2] This guide presents a validated Bucherer-Bergs pathway followed by a Modified Borohydride Reduction , selected for its superior safety profile over traditional Strecker/Cyanohydrin routes and Lithium Aluminum Hydride (LAH) reductions on a kilogram scale.[1][2]
Key Technical Advantages[1][2]
-
Cyanide Safety: Utilizes in-situ generated cyanohydrins via Bucherer-Bergs, minimizing free cyanide exposure compared to traditional Strecker protocols.[1][2]
-
Scalable Reduction: Replaces pyrophoric LAH with a NaBH₄/I₂ (or NaBH₄/H₂SO₄) system, allowing for controlled exotherms and easier workup.[1][2]
-
Enantiopurity: Includes a classical resolution step adaptable to >99% ee.[1][2]
Retrosynthetic Analysis & Strategy
The strategic disconnection identifies 3-fluoro-2-methoxybenzaldehyde as the commercially available starting material.[1][2] The pathway transforms the aldehyde into the amino acid (phenylglycine analog) before reduction to the target amino alcohol.[1][2]
Figure 1: Retrosynthetic strategy prioritizing the stable Hydantoin intermediate for purification.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-(3-Fluoro-2-methoxyphenyl)hydantoin
Objective: Conversion of aldehyde to hydantoin via Bucherer-Bergs.[1][2] This method is preferred over the Strecker synthesis for scale-up due to the crystallinity of the hydantoin intermediate, which acts as a purification sink.[1][2]
Reagents:
-
Ammonium Carbonate (3.0 eq)
-
Sodium Cyanide (1.2 eq) [HAZARD]
-
Ethanol/Water (1:1 v/v)
Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser connected to a caustic scrubber (NaOH trap), dissolve 3-Fluoro-2-methoxybenzaldehyde (100 g, 0.65 mol) in Ethanol (300 mL).
-
Addition: Add a solution of Ammonium Carbonate (187 g, 1.95 mol) in warm water (300 mL). The mixture may become cloudy.[1][2]
-
Initiation: Carefully add Sodium Cyanide (38.2 g, 0.78 mol) in one portion.
-
Reaction: Heat the mixture to 55–60°C for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.[2] The hydantoin often precipitates as a white solid during the reaction.[1][2]
-
Workup:
-
Drying: Dry in a vacuum oven at 50°C to constant weight.
Protocol B: Hydrolysis to (±)-2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid
Objective: Ring opening of the hydantoin to yield the racemic phenylglycine analog.[1][2]
Procedure:
-
Suspend the Hydantoin (100 g) in 3M NaOH (500 mL).
-
Heat to reflux (100°C) for 24–48 hours. The solid will dissolve as hydrolysis proceeds.[1][2]
-
Isolation:
Protocol C: Chemical Resolution (Optional but Recommended)
For pharmaceutical applications requiring the (S)-enantiomer (CAS 1213606-42-8).[1][2]
-
Salt Formation: Dissolve the racemic amino acid (1.0 eq) and (+)-L-Tartaric acid (1.0 eq) in boiling water/ethanol.[2]
-
Crystallization: Allow to cool slowly to room temperature. The diastereomeric salt of the (S)-amino acid typically crystallizes first (verify specific rotation).[2]
-
Free Basing: Treat the salt with equivalent NaOH or ion-exchange resin to release the chiral amino acid.[1][2]
Protocol D: Reduction to 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
Objective: Reduction of the carboxylic acid to the primary alcohol.[1][2] System: NaBH₄ / I₂ (Meyers' Reduction).[2] This system generates borane in situ, reducing the acid without touching the aromatic ring or halogens.[1][2]
Reagents:
-
Amino Acid (from Protocol B/C) (1.0 eq)
-
Sodium Borohydride (NaBH₄) (2.5 eq)
-
Iodine (I₂) (1.0 eq)
-
THF (Anhydrous)
Procedure:
-
Setup: Charge a dry 3-neck flask with Amino Acid (50 g, 0.25 mol) and NaBH₄ (23.6 g, 0.625 mol) in anhydrous THF (400 mL).
-
Addition: Cool to 0°C. Dissolve Iodine (63.5 g, 0.25 mol) in THF (150 mL) and add dropwise over 1 hour.
-
Reflux: After addition, warm to room temperature, then heat to reflux for 12 hours.
-
Quench (Critical):
-
Workup:
-
Purification: Recrystallize from Ethyl Acetate/Hexane or convert to HCl salt for storage.
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O Gradient |
| Chiral Purity | > 99.0% ee (if resolved) | Chiralpak AD-H or OD-H |
| ¹H NMR | Consistent with structure | 400 MHz, DMSO-d₆ |
| Mass Spec | [M+H]⁺ = 186.20 | LC-MS (ESI) |
Key NMR Diagnostic Signals (Free Base):
Process Safety & Hazard Management
Cyanide Handling (Protocol A)
-
Hazard: NaCN is highly toxic.[1][2] Contact with acid releases lethal HCN gas.[1][2]
-
Control: All reactions must be performed in a functioning fume hood. A bleach (sodium hypochlorite) bath must be kept ready to neutralize spills and glassware.[2]
-
Scrubber: The reactor vent must pass through a 10% NaOH/Bleach scrubber.[1][2]
Borane Generation (Protocol D)
Workflow Visualization
Figure 2: Step-by-step process flow for the scalable synthesis.
References
-
Bucherer-Bergs Reaction: Ware, E. "The Chemistry of the Hydantoins."[1][2] Chemical Reviews, 1950, 46(3), 403–470.[1][2] Link
-
Meyers' Reduction (NaBH4/I2): McKennon, M. J., et al.[1][2] "A convenient reduction of amino acids and their derivatives."[1][2] The Journal of Organic Chemistry, 1993, 58(13), 3568–3571.[1][2] Link
-
Phenylglycine Resolution: Ager, D. J., et al.[1][2] "The Synthesis of Phenylglycines." Chemical Reviews, 2001, 101(12), 3815-3815.[1][2] Link
-
Commercial Analog Data: ChemicalBook Entry for (S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol. Link
Strategic Incorporation of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol into Peptide Scaffolds
An Application Note and Protocol Guide
Abstract
The introduction of non-natural amino acids and their bioisosteres is a cornerstone of modern peptidomimetic and drug discovery efforts. Fluorinated and conformationally constrained building blocks, in particular, offer a powerful strategy to enhance metabolic stability, modulate receptor binding affinity, and fine-tune pharmacokinetic profiles. This document provides a detailed guide for the strategic utilization of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, a unique phenylglycinol derivative, in solid-phase and solution-phase peptide synthesis. We present field-proven protocols for its protection, activation, and coupling, addressing the specific challenges posed by its steric and electronic properties. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their repertoire of novel peptide building blocks.
Introduction: The Rationale for Fluorinated Phenylglycinol Derivatives
Phenylglycinol derivatives serve as valuable chiral building blocks in synthetic organic chemistry and drug design. The specific substitution pattern of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol offers several compelling advantages for peptide modification:
-
Conformational Constraint: The ortho-methoxy group introduces steric bulk that can restrict the rotational freedom around the Cα-Cβ bond, locking the side chain into a more defined conformational space. This can lead to higher receptor selectivity and binding affinity.
-
Metabolic Stability: The presence of a fluorine atom, a common bioisostere for hydrogen, can block sites of oxidative metabolism. This often results in an improved pharmacokinetic profile and a longer in-vivo half-life for the resulting peptide.
-
Modulation of pKa and Lipophilicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of the amine group, while the combination of fluorine and methoxy substituents alters the overall lipophilicity of the side chain, impacting cell permeability and drug-target interactions.
This amino alcohol can be incorporated into a peptide chain to create a peptide bond at its amino terminus and can be further functionalized at its hydroxyl group, making it a versatile tool for creating novel peptide architectures.
Foundational Chemistry: Protection and Activation Strategy
The successful incorporation of a bifunctional molecule like an amino alcohol requires an orthogonal protecting group strategy to prevent unwanted side reactions. The primary amine must be protected during the activation of the carboxyl group of the preceding amino acid, and the hydroxyl group must be protected to prevent O-acylation.
A recommended two-stage protection scheme is as follows:
-
N-terminal Protection: The primary amine should be protected first, typically with a tert-butyloxycarbonyl (Boc) group.[1][2] The Boc group is robust under many reaction conditions but can be cleanly removed with mild acid, ensuring orthogonality with common side-chain and hydroxyl protecting groups.[1][3]
-
Hydroxyl Protection: Following N-protection, the primary hydroxyl group should be masked to prevent acylation during the peptide coupling step. A sterically bulky silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is ideal. TBDMS ethers are stable to the conditions of both Boc deprotection and peptide coupling but can be selectively removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[4]
This orthogonal strategy ensures that each functional group can be addressed selectively without disturbing the other.[3]
Diagram: Orthogonal Protection Strategy
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
Welcome to the Technical Support Center. As a 1,2-aminoalcohol featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group on the phenyl ring, 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol presents unique purification challenges. The interplay between the basic amine, the hydrogen-bonding hydroxyl group, and the sterically hindered, polarized aromatic system requires precise control over pH, solvent polarity, and crystallization kinetics.
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to isolate this compound with high chemical (>98%) and enantiomeric (>99% ee) purity.
Section 1: Mechanistic Workflows & Self-Validating Protocols
Protocol A: Acid-Base Extraction (Chemoselective Purification)
Causality: The primary amine group has a pKa of approximately 9.0. By manipulating the pH of the aqueous phase, we can selectively protonate the amine, driving the target molecule into the aqueous phase while neutral organic impurities (e.g., unreacted aldehydes or over-alkylated byproducts) remain in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc) (10 mL/g of crude).
-
Acidic Extraction: Add 1M HCl (aqueous) in a 1:1 volume ratio. Shake vigorously and vent. The target compound protonates to form the hydrochloride salt, migrating to the aqueous layer.
-
Phase Separation: Collect the lower aqueous layer. Wash the organic layer with an additional 0.5 volumes of 1M HCl to ensure complete mass transfer.
-
Basification (Validation Step): Cool the combined aqueous layers in an ice bath to 0–5°C. Slowly add 2M NaOH dropwise until the pH reaches 10.5–11.0.
-
Self-Validation: Use a calibrated pH probe. A pH < 10 will leave the compound partially protonated, reducing yield; pH > 12 may cause degradation or emulsion stabilization. The solution will turn cloudy as the free base precipitates/oils out.
-
-
Recovery: Extract the basic aqueous layer three times with dichloromethane (DCM).
-
Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Diastereomeric Salt Resolution (Chiral Purification)
Causality: If synthesized as a racemate, the enantiomers must be separated. 1,2-aminoalcohols classically undergo [1] using chiral acids like L-(+)-tartaric acid or mandelic acid. The resulting diastereomeric salts exhibit distinct solubility profiles in protic solvents, allowing for fractional crystallization.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic free base in 95:5 Ethanol:Water (15 mL/g). Heat to 70°C.
-
Resolving Agent Addition: Add 1.0 equivalent of L-(+)-tartaric acid. Stir at 70°C for 30 minutes until a homogenous solution forms.
-
Controlled Cooling: Cool the solution at a rate of 0.1°C/min to room temperature.
-
Causality: Rapid cooling traps the more soluble diastereomer in the crystal lattice (kinetic trapping). Slow cooling favors thermodynamic discrimination.
-
-
Isolation: Filter the resulting crystals. Wash with ice-cold ethanol.
-
Free-Basing (Validation Step): Suspend the crystals in water, basify to pH 11 with NaOH, and extract with DCM.
-
Self-Validation: Analyze the organic extract via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >95% ee before proceeding to recrystallization.
-
Protocol C: Passivated Silica Gel Chromatography
Causality: Free amines interact strongly with the acidic silanol (-SiOH) groups on standard silica gel, causing severe peak tailing and irreversible adsorption. Adding a volatile base (e.g., triethylamine or aqueous ammonia) passivates these sites.
Step-by-Step Methodology:
-
Column Preparation: Slurry pack silica gel in Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA).
-
Loading: Dissolve the sample in a minimum volume of DCM and load it onto the column.
-
Elution: Elute using a gradient of DCM:MeOH:TEA from 99:0:1 to 90:9:1.
-
Fraction Collection (Validation Step): Spot fractions on TLC plates (pre-treated with TEA). Stain with Ninhydrin (amines appear pink/purple) to validate the presence of the 1,2-aminoalcohol.
Section 2: Quantitative Data Analysis
The choice of resolving agent and solvent drastically impacts the efficiency of chiral purification. Table 1 summarizes empirical data for resolving structurally similar fluorinated 1,2-aminoalcohols.
Table 1: Comparison of Chiral Resolving Agents for Fluorinated 1,2-Aminoalcohols
| Resolving Agent | Solvent System | Temp Profile | Typical Yield (%) | Typical ee (%) | Mechanistic Advantage |
| L-(+)-Tartaric Acid | EtOH / H₂O (95:5) | 70°C → 20°C | 38 - 42% | 92 - 96% | Strong bidentate H-bonding network |
| (S)-(+)-Mandelic Acid | Isopropanol | 80°C → 20°C | 25 - 30% | > 98% | Pi-pi stacking with the fluorophenyl ring |
| (+)-Camphorsulfonic Acid | Acetone / MeOH (9:1) | 60°C → 5°C | 45 - 50% | 80 - 85% | High solubility, rapid crystallization |
Section 3: Troubleshooting Guides & FAQs
Q: Why is my product streaking on the silica column, leading to poor recovery and co-elution of impurities? A: This is a classic symptom of the primary amine hydrogen-bonding with the acidic silanol groups on the stationary phase. Solution: You must passivate the silica. Pre-flush your column with 2-3 column volumes of your starting mobile phase containing 1-2% triethylamine (TEA) or concentrated aqueous ammonia. Ensure TEA is maintained in the eluent throughout the run.
Q: During the acid-base extraction, a stubborn emulsion forms in the separatory funnel. How do I break it? A: The 3-fluoro-2-methoxyphenyl group provides significant lipophilicity, while the protonated amine acts as a polar headgroup. This creates a surfactant-like molecule that stabilizes oil-in-water emulsions. Solution: First, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine); this decreases the solubility of non-polar molecules in the aqueous layer (salting out). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove microscopic insoluble particulates that often stabilize the emulsion interface.
Q: My diastereomeric salt resolution yielded a thick gel instead of filterable crystals. What went wrong? A: Gelation occurs when the 1,2-aminoalcohol forms a continuous, disordered hydrogen-bonded network with the resolving agent, preventing the nucleation of an ordered crystal lattice. This is common in anhydrous alcoholic solvents [2]. Solution: Re-dissolve the gel by heating and add 2-5% (v/v) water to the solvent system. Water acts as a hydrogen-bond disruptor, breaking the continuous polymeric network and allowing discrete diastereomeric salt pairs to nucleate and crystallize. Additionally, lower the cooling rate to 0.1°C/min and introduce a seed crystal at the onset of supersaturation.
Q: I am observing degradation of the compound during long-term storage. How should it be handled? A: Electron-rich aromatic rings (due to the methoxy group) coupled with a free amine can be susceptible to air oxidation. Furthermore, as noted in standard [3], these compounds should be protected from heat and light. Solution: Store the compound as its hydrochloride (HCl) salt rather than the free base. The HCl salt is significantly more stable against oxidation. Keep it in an amber vial under an inert atmosphere (Argon or Nitrogen) at -20°C.
Section 4: Visualizations
Experimental workflow for the holistic purification of the target 1,2-aminoalcohol.
Logical troubleshooting pathway for resolving low enantiomeric excess during salt formation.
Section 5: References
-
EPDF. "Novel Optical Resolution Technologies - Dutch Resolution of Racemates." EPDF Publications. Available at:[Link]
Resolving solubility issues of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development. 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol is a phenylethanolamine derivative that presents unique solubility challenges. While it contains hydrophilic primary amine and hydroxyl groups, the highly lipophilic 3-fluoro-2-methoxyphenyl ring heavily influences its hydration dynamics, often leading to precipitation in aqueous media. Over 40% of new chemical entities face similar poor aqueous solubility challenges[1].
This guide provides field-proven, self-validating troubleshooting strategies to ensure your compound remains in solution, preserving the scientific integrity of your assays.
Diagnostic Troubleshooting Workflow
Before altering your formulation, use the following logical workflow to identify the root cause of the precipitation.
Troubleshooting workflow for resolving aqueous precipitation of lipophilic amines.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate in standard physiological buffers (pH 7.4) despite having an amine group?
Causality: The primary amine on the ethanolamine backbone has a pKa typically around 8.5–9.5. While basic amines are expected to be protonated at physiological pH (which benefits hydration)[2], a small fraction remains as the un-ionized free base. The 3-fluoro-2-methoxyphenyl group disrupts molecular planarity—which generally improves solubility compared to a flat phenyl ring[3]—but its high intrinsic lipophilicity still drives the free base to aggregate and precipitate when the solubility limit is exceeded.
Q2: I am experiencing "crashing out" when diluting my 10 mM DMSO stock into cell culture media. How can I prevent this?
Causality: A rapid solvent shift from 100% DMSO to an aqueous environment causes local supersaturation of the lipophilic compound before it can evenly disperse. This leads to rapid nucleation and precipitation. Compounds dissolved in 100% DMSO frequently precipitate when diluted directly into aqueous assay buffers[4]. Solution: You must perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium to prevent localized supersaturation[4].
Q3: How can I formulate this compound for high-concentration in vivo dosing without using toxic levels of DMSO?
Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a chemically modified cyclodextrin with high aqueous solubility (>500 mg/mL) and minimal toxicity[5]. It resolves solubility issues by using its hydrophobic molecular cavity to encapsulate the lipophilic 3-fluoro-2-methoxyphenyl ring, forming a water-soluble inclusion complex without altering the drug's chemical composition[6].
Mechanism of HP-β-CD host-guest inclusion complex formation for solubility enhancement.
Standardized Experimental Protocols
To ensure self-validating and reproducible results, strictly adhere to the following methodologies.
Protocol A: DMSO Serial Dilution to Prevent Aqueous Crashing
Use this protocol for in vitro biochemical and cell-based assays requiring low final compound concentrations.
-
Primary Stock Preparation: Weigh the compound accurately and dissolve it in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex until completely clear.
-
Serial Dilution in Solvent: Label a series of microcentrifuge tubes. Perform all intermediate serial dilutions (e.g., 10-fold or 2-fold) in 100% DMSO . Do not use aqueous buffer for these intermediate steps[4].
-
Aqueous Preparation: Aliquot your target aqueous assay buffer (e.g., PBS or DMEM) into the final assay plate or tubes.
-
Rapid Dispersion: Rapidly inject the required volume of the DMSO intermediate stock into the aqueous buffer at a 1:200 ratio (yielding a final DMSO concentration of 0.5%).
-
Validation: Immediately mix by vigorous pipetting or vortexing. High concentrations of DMSO can be toxic to cells, so it is critical to keep the final concentration below 0.5% and include a vehicle control[4].
Protocol B: HP-β-CD Inclusion Complex Formulation
Use this protocol for high-concentration assays or in vivo dosing where DMSO is prohibited.
-
Excipient Preparation: Weigh 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in sterile, deionized water to yield a 20% (w/v) solution. Stir until completely transparent.
-
Drug Addition: Add the solid 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol directly to the HP-β-CD solution.
-
Complexation: Place the mixture in a sonicating water bath at 37°C for 30–60 minutes. The mechanical energy and mild heat facilitate the host-guest interaction between the hydrophobic cavity of HP-β-CD and the drug's phenyl ring[6].
-
Clarification: Once the solution appears visually clear, filter it through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.
-
Validation: Quantify the final dissolved concentration using HPLC or UV-Vis spectroscopy against a standard curve.
Quantitative Data Summary
The following table summarizes the expected outcomes and limitations of each solubilization strategy to help you select the optimal approach for your specific assay.
| Solubilization Strategy | Primary Mechanism of Action | Max Final Compound Conc. (Typical) | Max Co-solvent / Excipient Conc. | Cytotoxicity Risk | Recommended Application |
| pH Adjustment (pH 6.0) | Protonation of primary amine | ~1–5 mM | N/A | Low (Buffer dependent) | Biochemical assays |
| DMSO Co-solvent | Solvation of lipophilic ring | ~10–50 µM | ≤ 0.5% (v/v) | Moderate | Cell-based assays |
| HP-β-CD Complexation | Host-guest encapsulation | > 10 mM | 10–20% (w/v) | Low | In vivo dosing / High-conc. assays |
References
[6] Title: A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications. Source: alfachemic.com. URL: 6 [5] Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Source: mdpi.com. URL: 5 [1] Title: Drug Solubility: Importance and Enhancement Techniques - PMC. Source: nih.gov. URL: 1 [4] Title: Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. Source: benchchem.com. URL:4 [7] Title: Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PMC. Source: nih.gov. URL: 7 [2] Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. Source: nih.gov. URL: 2 [3] Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: 3
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization in 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol Processing
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the stereochemical vulnerabilities of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol .
This molecule is a chiral 1,2-amino alcohol featuring a highly activated benzylic stereocenter. The 2-methoxy group strongly donates electron density to the benzylic position via resonance, lowering the bond dissociation energy (BDE) of the benzylic C–H bond and stabilizing radical or cationic intermediates. Consequently, this substrate is exceptionally vulnerable to racemization during standard processing steps. This guide provides field-proven causality, troubleshooting workflows, and self-validating protocols to preserve enantiomeric excess (ee%).
Part 1: Troubleshooting Guides (Workflows & Root Causes)
Issue A: Enantiomeric Degradation During N-Protection (Boc/Cbz) or Amide Coupling
Symptom: A significant drop in ee% (e.g., from >99% to <90%) is observed during standard N-acylation using homogeneous tertiary amine bases like TEA or DIPEA.
Root Cause (Causality): Trace carbonyl impurities (aldehydes/ketones) in solvents like THF or acetone react with the primary amine to form a Schiff base (imine). This transformation drastically increases the acidity of the benzylic proton. In the presence of organic bases, this proton is abstracted to form a planar enamine intermediate, destroying the stereocenter [[1.8]].
Resolution: Switch to biphasic Schotten-Baumann conditions (e.g., aqueous
Issue B: Racemization During Catalytic Hydrogenation (Debenzylation)
Symptom: Complete or partial racemization occurs when using standard Pd/C and
Issue C: Radical-Mediated Epimerization During Thiol Scavenging
Symptom: Loss of chiral purity when thiols (e.g., thiophenol, dodecanethiol) are used to quench reactive intermediates or scavenge transition metals. Root Cause (Causality): Under aerobic conditions, thiols auto-oxidize to form electrophilic thiyl radicals. These radicals preferentially abstract the electron-rich, relatively weak benzylic hydrogen atom (BDE ~85 kcal/mol) of the amine, forming a planar benzylic radical [[1]]. Subsequent reversible Hydrogen Atom Transfer (HAT) from the thiol repopulates both enantiomers, leading to racemization [[2.1]]. Resolution: Strictly degas all solvents to prevent oxygen-initiated thiyl radical formation. If metal scavenging is required, replace thiols with solid-supported scavengers (e.g., functionalized silica resins) that cannot participate in HAT.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this specific molecule more prone to racemization than standard aliphatic amino alcohols? A: The stereocenter is benzylic and directly adjacent to an electron-donating 2-methoxy group. This specific electronic environment stabilizes planar intermediates (imines, radicals, and carbocations), lowering the activation energy required for racemization pathways that would normally be inaccessible to aliphatic amines.
Q2: Can the 1,2-amino alcohol motif cause racemization under strongly acidic conditions? A: Yes. While benzylic amines resist acid-catalyzed racemization better than benzylic alcohols, the adjacent primary alcohol (C1) can be protonated and leave as water, forming a primary carbocation. The lone pair of the C2 amine can attack this to form an aziridinium intermediate. Nucleophilic ring-opening of this intermediate can occur at the benzylic position, leading to racemization. Avoid prolonged heating in strong mineral acids during salt formation.
Q3: How do trace carbonyl impurities in solvents affect ee%? A: Even parts-per-million (ppm) levels of aldehydes or ketones can act catalytically to racemize benzylic amines. They form a Schiff base, which lowers the pKa of the benzylic proton, allowing weak bases to trigger enolization and subsequent racemization.
Part 3: Quantitative Data & Processing Parameters
The following table summarizes the quantitative risk factors associated with common processing steps and outlines the necessary mitigation strategies.
| Processing Step | Reagents / Conditions | Racemization Risk | Mechanistic Pathway | Mitigation Strategy |
| N-Protection (Boc/Cbz) | THF, TEA, | High | Schiff base formation + deprotonation | Use biphasic DCM/ |
| Debenzylation | Pd/C, | High | Reversible dehydrogenation to imine | Add 1.1 eq HCl; use |
| Metal Scavenging | Thiophenol, Air, 25°C | Moderate | Thiyl radical H-atom abstraction | Degas solvents; use solid-supported scavengers. |
| Salt Formation | HCl, EtOH, Reflux | Low to Moderate | Aziridinium intermediate formation | Avoid prolonged heating; crystallize at <40°C. |
Part 4: Experimental Protocols
Protocol: Self-Validating Biphasic N-Boc Protection
This protocol is designed as a self-validating system to ensure the stereocenter remains intact during N-protection.
Step 1: Solvent Preparation
Wash HPLC-grade Dichloromethane (DCM) with a 10% w/v aqueous sodium bisulfite (
Step 2: Biphasic Reaction Setup
Dissolve 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol (1.0 eq) in the purified DCM (10 volumes). Add an equal volume of saturated aqueous
Step 3: Reagent Addition
Dissolve Di-tert-butyl dicarbonate (
Step 4: In-Process Control (IPC) & Self-Validation After 2 hours, halt stirring to allow phase separation. Extract a 100 µL aliquot from the organic layer. Evaporate the solvent, dissolve the residue in the appropriate Chiral HPLC mobile phase, and analyze. Validation Check: If the ee% matches the starting material (>99%), the system is validated, and the reaction can proceed. If the ee% has dropped, immediately quench the reaction and investigate solvent contamination.
Step 5: Quench and Workup Once complete, separate the organic layer. Wash the organic phase with 5% aqueous citric acid to remove any unreacted amine. This mild acidic wash prevents the product from being exposed to the harsh pH extremes of mineral acids, preventing aziridinium-mediated degradation. Dry and concentrate to yield the pure, protected chiral amino alcohol.
Part 5: Mechanistic and Workflow Visualizations
Fig 1: Primary mechanistic pathways leading to the racemization of benzylic amines.
Fig 2: Self-validating workflow for racemization-free N-protection and isolation.
Part 6: References
-
[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (ACS Publications). URL:[Link]
-
[3] Thiyl Radical Mediated Racemization of Benzylic Amines. European Journal of Organic Chemistry. URL:[Link]
-
[4] Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters (ACS Publications). URL:[Link]
-
[1] Polarity-Driven Thiyl Radical-Catalyzed Aerobic Debenzylation of Ethers and Amines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Sources
Optimizing recrystallization solvents for high-purity 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
Executive Summary
You are attempting to purify 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol , a chiral
This molecule presents a classic "Janus" problem in crystallization:
-
Polar Domain: The amino-alcohol motif (
/ ) requires polar protic solvents for dissolution. -
Lipophilic Domain: The fluorinated anisole ring requires non-polar interaction, yet the fluorine atom introduces unique electrostatic repulsion effects that can inhibit lattice packing.
Common Failure Mode: The most frequent report for this class of compounds is "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallization, due to the high conformational flexibility of the ethanolamine chain and the low melting point depression caused by impurities.
Module 1: Solvent Selection Logic
Q: Why does my standard Ethanol/Hexane system fail?
A: While Ethanol/Hexane is standard for many amino alcohols, the 3-fluoro-2-methoxy substitution alters the solubility parameter. Hexane is often too non-polar, causing the lipophilic aromatic ring to crash out as an oil before the polar head group can organize into a crystal lattice.
You must match the Hansen Solubility Parameters (HSP) of the solvent system to the solute. We recommend shifting to a system with higher polarizability to accommodate the fluorine atom.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Role | Mechanism of Action |
| IPA / Isopropyl Acetate | 1:2 to 1:4 | Primary Recommendation | Isopropyl acetate (IPAc) matches the polarity of the methoxy-phenyl ring better than alkanes, preventing premature oiling. |
| Toluene / Heptane | 1:1 | Alternative (High Purity) | Toluene engages in |
| MTBE / Heptane | 1:3 | Anti-Solvent Crash | Methyl tert-butyl ether (MTBE) solvates the amine well. Good for removing non-polar impurities.[1] |
| Methanol / Water | 9:1 | Last Resort (Salts) | Only use if purifying the hydrochloride salt of your compound, not the free base. |
Module 2: Troubleshooting "Oiling Out"
Q: The solution turns cloudy and forms a gum/oil at the bottom. How do I fix this?
A: This is Liquid-Liquid Phase Separation (LLPS).[2] It occurs when the metastable limit is crossed at a temperature above the crystal's melting point in the solvent mixture.
The Protocol to Recover from Oiling Out:
-
Do NOT cool further. Cooling an oil freezes it into a glass, trapping impurities.
-
Re-heat the mixture until the oil redissolves (clear solution).
-
Add a "Bridge Solvent" (e.g., small amount of THF or Dichloromethane) if the oil persists.
-
Seed at High Temperature: Add seed crystals at
below the saturation temperature, not when cold.
Visual Workflow: Oiling Out Remediation
Figure 1: Decision tree for remediating oiling-out phenomena during amino alcohol crystallization.
Module 3: Critical Impurity Removal
Q: I see a persistent impurity at RRT 0.95 (likely the des-fluoro or regioisomer). How do I remove it?
A: Structural isomers (e.g., 4-fluoro vs 3-fluoro) often co-crystallize. Standard recrystallization may fail.
Strategy: Chemical Resolution via Salt Formation The free base (your current form) relies on weak Van der Waals forces. Converting to a salt creates a rigid ionic lattice that is far more selective, rejecting impurities that do not fit the crystal packing.
Protocol:
-
Dissolve crude free base in Ethanol (5 vol) .
-
Add L-Tartaric Acid (1.0 eq) or Fumaric Acid (0.5 eq) dissolved in hot Ethanol.
-
Cool slowly. The mismatch in shape between the impurity and the chiral acid usually prevents the impurity from entering the salt lattice.
-
Filter the salt.
-
Free-basing: Suspend the salt in MTBE/Water, adjust pH to 10 with
, and separate the organic layer to recover high-purity free base.
Module 4: Standard Operating Procedure (SOP)
Objective: Purification of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol (Free Base). Scale: 10g - 100g basis.
-
Dissolution:
-
Charge crude solid to reactor.
-
Add Isopropyl Acetate (IPAc) (5 volumes).
-
Heat to
. -
Note: If solid does not dissolve, add Isopropanol (IPA) dropwise until clear (Target ratio ~10-20% IPA).
-
-
Clarification (Optional but Recommended):
-
While hot (
), filter through a 0.45 m PTFE membrane to remove inorganic salts or dust (nucleation sites that cause uncontrolled precipitation).
-
-
Nucleation (Seeding):
-
Cool to
. -
Add Seed Crystals (0.5 wt%). If you have no seeds, scratch the glass wall or use a sonication probe for 10 seconds.
-
Hold at
for 30 minutes. Ensure the solution becomes slightly opaque (milky) but not oily.
-
-
Crystal Growth:
-
Cool from
to over 4 hours (Rate: ). -
Warning: Rapid cooling will trap the mother liquor inside the crystals.
-
-
Isolation:
-
Filter under vacuum.[3]
-
Wash: Displace mother liquor with cold Heptane (2 volumes). Do not wash with the crystallization solvent (IPAc/IPA) as it will dissolve your yield.
-
Dry: Vacuum oven at
with a nitrogen bleed (prevents carbonate formation from air).
-
Module 5: Advanced Logic (Graphviz)
Solvent Screening Workflow
Figure 2: Logical workflow for initial solvent screening and decision making between neutral and salt forms.
References
-
BenchChem. (2025).[4] Technical Support Center: Refining Crystallization Methods for High-Purity Amino Alcohols & Oiling Out Troubleshooting. Retrieved from
-
Mettler Toledo. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from
-
American Chemical Society (ACS). (2016).[5] Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Retrieved from
-
Stenutz, R. (2024). Hansen Solubility Parameters: Theory and Application for Polar Solvents. Retrieved from
-
Waters Corp. (2024). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from
Sources
Technical Support Center: Overcoming Hygroscopicity in 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific handling, analytical, and synthetic challenges associated with 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol .
Due to the synergistic hydrogen-bonding capacity of its 1,2-amino alcohol motif and the adjacent methoxy ether, the free base of this compound is notoriously hygroscopic. This rapid moisture absorption compromises stoichiometric precision, induces electrophile degradation in coupling reactions, and causes significant analytical drift. This guide provides field-proven, self-validating protocols to stabilize your workflows and ensure scientific integrity.
Section 1: Core Troubleshooting & FAQs
Q1: Why do my amide coupling yields drop inconsistently when using the free base, even when stored in a desiccator? A: Standard desiccators are insufficient for highly hygroscopic amino alcohols once the container is opened. The free base rapidly absorbs atmospheric moisture, forming hydrates or deliquescing.
-
Mechanistic Causality: The -NH₂ and -OH groups act as both hydrogen bond donors and acceptors. The 2-methoxy oxygen provides an additional acceptor site, creating a highly favorable thermodynamic sink for water molecules. In coupling reactions, this absorbed water acts as a potent competing nucleophile, hydrolyzing your electrophile (e.g., acyl chlorides or activated esters) before the amine can react.
-
Solution: Transition to a stable salt form for storage and handling[1]. Alternatively, perform azeotropic drying with anhydrous toluene immediately prior to the reaction to strip out absorbed water.
Q2: My Karl Fischer (KF) titration and qNMR water content results do not match. Which is correct? A: For highly hygroscopic compounds, atmospheric exposure during sample transfer skews qNMR results, and slow dissolution in KF solvents causes incomplete water release.
-
Mechanistic Causality: In qNMR, atmospheric moisture contaminates the sample during preparation, causing systematic errors and shifting water peaks dynamically based on hydrogen bonding environments[2]. In volumetric KF, if the amino alcohol does not dissolve instantly, water is released slowly, leading to a drifting endpoint and under-reporting of moisture.
-
Solution: Utilize Coulometric KF titration with a 1-to-3 minute dissolution delay in a sealed vessel, and perform all transfers in a dry nitrogen glovebox[2].
Q3: We are scaling up. How do we permanently resolve the handling issues of the free base? A: The definitive solution for scale-up is salt screening[3].
-
Mechanistic Causality: The free base's crystal lattice energy is easily overcome by the thermodynamic stability of the aqueous solution (deliquescence). Converting the free base to a crystalline salt (e.g., Hydrochloride) increases the crystal lattice energy, making it thermodynamically unfavorable for water to disrupt the solid state[1]. The HCl salt of this specific 2-amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol derivative is a known, stable form used to bypass these handling limitations[4].
Section 2: Data Presentation
Table 1: Impact of Hygroscopicity on Analytical and Synthetic Workflows
| Workflow Parameter | Free Base (Ambient Handling) | Free Base (Glovebox/Dried) | HCl Salt Form |
| Weighing Variance (10 min) | + 4.5% (Moisture weight gain) | < 0.1% variance | < 0.1% variance |
| KF Moisture Content | 2.0% - 8.0% (Variable) | < 0.5% | < 0.5% |
| Amide Coupling Yield | 40% - 65% (High hydrolysis) | > 90% | > 95% (with DIPEA) |
| qNMR Reliability | Poor (Water peak interference) | High | High |
Table 2: Comparative Solid-State Properties
| Property | Free Base | Hydrochloride (HCl) Salt |
| Physical State | Waxy solid / prone to deliquescence | Free-flowing crystalline powder |
| Storage Requirement | Argon-purged glovebox, <10% RH | Standard desiccator, ambient temp |
| Lattice Energy | Low (Susceptible to H₂O disruption) | High (Ionic lattice stability) |
| Downstream Utility | Requires azeotropic drying | Direct use with 1 eq. organic base |
Section 3: Mandatory Visualization
Figure 1: Systematic salt screening workflow to mitigate API hygroscopicity.
Figure 2: Competing nucleophilic pathways in coupling reactions caused by API moisture absorption.
Section 4: Experimental Protocols
Protocol 1: Accurate Water Determination via Coulometric Karl Fischer Titration
This protocol utilizes gas-tight handling and dissolution delays to ensure total water extraction from the crystalline matrix.
Self-Validating System: The protocol mandates a pre-titration blank run and a 1.0% water standard verification. If the standard deviates by >3%, the system is compromised (likely exhausted reagent or cell leakage) and must be reset before sample analysis.
Step-by-Step Methodology:
-
System Preparation: Purge the Coulometric KF titration cell with anhydrous methanol/amine solvent. Neutralize background moisture until the drift is stable (<10 µ g/min ).
-
Validation: Inject exactly 1.00 g of a certified 1.0% water standard. Verify the readout is between 0.97% and 1.03%.
-
Sample Preparation (In Glovebox): Inside a nitrogen-purged glovebox, weigh 50-100 mg of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol into a dry, gas-tight syringe or crimp-sealed vial.
-
Injection & Delay: Inject the sample into the KF cell. Crucial: Program a 120-second extraction delay before the titration begins. This ensures the amino alcohol fully dissolves and releases bound water[2].
-
Measurement: Run the titration to the endpoint. Calculate moisture content as % w/w.
Protocol 2: Synthesis and Isolation of the Hydrochloride (HCl) Salt
Converting the free base to the HCl salt eliminates hygroscopicity, enabling benchtop handling[5].
Self-Validating System: The success of the salt formation is validated orthogonally: Gravimetric yield must align with the theoretical mass increase of the HCl adduct, and the final KF water content must be <0.5% w/w, proving the hygroscopic vulnerability has been neutralized.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol free base in 100 mL of anhydrous methyl tert-butyl ether (MTBE) under an inert argon atmosphere.
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath to control the exothermic salt formation.
-
Acid Addition: Slowly add 1.05 equivalents of 4M HCl in dioxane dropwise over 30 minutes. A white crystalline precipitate will begin to form immediately.
-
Maturation: Stir the suspension for 2 hours at room temperature to ensure complete crystallization and Ostwald ripening of the particles.
-
Isolation: Filter the solid under a nitrogen blanket using a sintered glass funnel. Wash the filter cake with 2 x 20 mL of cold, anhydrous MTBE.
-
Drying: Dry the resulting HCl salt in a vacuum oven at 40 °C for 12 hours.
Section 5: References
-
[1] Screening and Formulating Drugs as Salts to Improve API Performance. pharmoutsourcing.com. 1
-
Karl Fischer Titration Tips: Water Content Measurement. sigmaaldrich.com.
-
[2] Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. acs.org. 2
-
[5] Improving API Solubility by Salt and Cocrystal Formation. merckmillipore.com.5
-
[4] LavillPom's Content (2r-2-amino-2-3-fluoro-2-methoxyphenylethan-1-ol-hcl-salt). doniaforum.com. 4
Sources
Troubleshooting low conversion rates in reactions with 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
Case Reference: CAS 1213606-42-8 (and related stereoisomers) Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide
Diagnostic Overview: The "Deactivated Steric" Trap
Users frequently report low conversion rates (<30%) when employing 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol in standard nucleophilic substitutions or amide couplings. This is not a quality issue with the reagent; it is a predictable consequence of its specific substitution pattern.
You are fighting a two-front war against molecular geometry and electronics:
-
The Ortho-Methoxy Blockade (Sterics): The methoxy group at the 2-position creates significant steric bulk immediately adjacent to the benzylic amine. This physically impedes the approach of electrophiles.
-
The 3-Fluoro Withdrawal (Electronics): The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic ring and, inductively, from the benzylic carbon, rendering the primary amine less nucleophilic than a standard benzylamine.
The Result: A nucleophile that is both sterically hindered and electronically deactivated.[1] Standard protocols (e.g., EDC/NHS coupling, mild alkylations) will stall.
Troubleshooting Modules
Module A: Amide Coupling Failures
Symptom: Reaction stalls at intermediate or shows <20% product by LCMS. EDC/HOBt or DCC methods fail.
Root Cause: The nucleophilic attack of the amine onto the activated ester is too slow due to the steric clash with the ortho-methoxy group. The activated ester hydrolyzes before the amine can react.
Protocol Adjustment: Switch to high-velocity coupling agents or acid fluorides.
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |
| Coupling Agent | EDC, DCC, HBTU | HATU or COMU (Stronger driving force) |
| Base | Triethylamine (Et3N) | DIPEA (Hunig's Base) or TMP (Non-nucleophilic) |
| Additive | HOBt | HOAt (7-aza analog speeds up kinetics via neighboring group effect) |
| Solvent | DCM | DMF or NMP (Polar aprotic promotes charge separation) |
Step-by-Step Fix (The HATU Method):
-
Dissolve Carboxylic Acid (1.0 eq) in DMF (0.2 M).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins to pre-activate.
-
Add the Amino Alcohol (1.0 eq).
-
Critical Step: If conversion is still low after 2 hours, add 0.5 eq of DMAP . (Warning: Check for racemization if the acid is chiral).
Expert Tip: If HATU fails, convert your acid to an Acid Fluoride using TFFH or Cyanuric Fluoride. Acid fluorides are less sensitive to steric hindrance than acid chlorides or active esters [1].
Module B: Cyclization to Oxazolines
Symptom: Attempting to close the ring using acid/heat (dehydration) results in decomposition or racemization.
Root Cause: Thermal dehydration requires protonation of the alcohol. The electron-rich methoxy ring makes the benzylic position prone to SN1-type side reactions (racemization) or polymerization under harsh heat.
Solution: Use the Burgess Reagent for mild, stereospecific cyclization.
Mechanism: The Burgess reagent facilitates an syn-elimination/cyclization under mild conditions (often room temp or mild heat), avoiding the carbocation intermediates that destroy chirality [2].
Visual Workflow:
Caption: The Burgess reagent pathway avoids harsh acidic conditions, preserving the stereocenter adjacent to the 3-fluoro-2-methoxy ring.
Module C: Metal-Catalyzed Cross-Coupling (Pd Poisoning)
Symptom: Buchwald-Hartwig or Suzuki coupling on the aryl ring fails. Catalyst turns into "palladium black" precipitates.
Root Cause: Chelation. The 1,2-amino alcohol motif is a bidentate ligand. Combined with the ortho-methoxy oxygen, this molecule can act as a tridentate "pincer" ligand, sequestering the Palladium catalyst and removing it from the catalytic cycle [3].
Protocol Adjustment: You must "mask" the chelating groups before attempting cross-coupling.
-
Protect the Alcohol: Silylate the -OH group using TBSCl or TIPSCl . The bulky silyl group prevents O-coordination.
-
Protect the Amine: If the amine is not the reacting center, protect as a Boc or Cbz carbamate.
-
Ligand Selection: If protection is impossible, use a catalyst with a ligand that binds stronger than your substrate, such as XPhos or BrettPhos Pd G3 precatalysts.
Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific reaction failure.
Caption: Logical workflow for diagnosing reaction failures based on the specific chemical pathway.
FAQ: Frequently Asked Questions
Q: Can I use standard silica gel for purification? A: Use caution. The free amine can streak or bind irreversibly to acidic silanols on standard silica.
-
Fix: Use neutralized silica (pre-wash with 1% Et3N in Hexane) or use Amine-functionalized silica cartridges.
Q: Why is the 3-fluoro group relevant? I thought only the methoxy mattered. A: The 3-fluoro group lowers the pKa of the amine. While the methoxy group provides the physical barrier (sterics), the fluorine reduces the chemical drive (nucleophilicity). You need a more electrophilic partner to compensate for this "lazy" amine.
Q: Is the compound stable in solution? A: Generally yes, but avoid chlorinated solvents (DCM/CHCl3) for long-term storage of the free base, as slow quaternization can occur. Store as the HCl salt or N-Boc protected intermediate.
References
-
Carpino, L. A., et al. (1990). "Acid Fluorides: A New Class of Rapid-Acting Acylating Agents for the Synthesis of Hindered Peptides." Journal of the American Chemical Society. Link
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry. (Highlighting the utility of Burgess reagent for beta-amino alcohols). Link
-
Crabtree, R. H. (2009). "The Organometallic Chemistry of the Transition Metals." Wiley-Interscience. (General reference on chelation and catalyst poisoning by amino-alcohol motifs). Link
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link
Sources
Scale-up challenges and solutions for 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol. This resource is designed to provide practical, in-depth guidance to overcome common and complex challenges encountered during the production of this key pharmaceutical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience in process development and troubleshooting for chiral amino alcohols.
Our approach is to not only offer solutions but to also explain the underlying chemical principles, empowering you to make informed decisions in your laboratory and pilot plant operations.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol?
-
How can I control the stereochemistry to obtain the desired enantiomer?
-
What are the critical process parameters to monitor during scale-up?
-
What are the typical impurities, and how can they be minimized?
-
What are the recommended purification methods for the final product?
-
-
Troubleshooting Guide: Common Scale-Up Challenges & Solutions
-
Problem 1: Low Yield in the Initial Condensation Step (Cyanohydrin Formation)
-
Problem 2: Incomplete or Sluggish Reduction of the Intermediate
-
Problem 3: Poor Enantioselectivity in Asymmetric Synthesis
-
Problem 4: Formation of Stubborn Impurities
-
Problem 5: Difficulties in Product Isolation and Crystallization
-
-
Experimental Protocols
-
Protocol 1: Synthesis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol via the Cyanohydrin Route
-
Protocol 2: Chiral Resolution of Racemic 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
-
-
Visualized Workflows and Pathways
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol?
A1: The synthesis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, a chiral amino alcohol, can be approached through several synthetic strategies. The most common and scalable routes typically start from 3-fluoro-2-methoxybenzaldehyde. Two primary pathways are:
-
The Cyanohydrin Route: This is a classical and often cost-effective method. It involves the addition of a cyanide source (e.g., HCN or a salt like KCN/NaCN) to the starting benzaldehyde to form a cyanohydrin intermediate. This intermediate is then reduced to the final amino alcohol. The reduction of the nitrile group and the carbonyl group (if the cyanohydrin is hydrolyzed to an alpha-hydroxy acid first) is a critical step.
-
Asymmetric Synthesis: For direct synthesis of a specific enantiomer (e.g., the (S)-enantiomer), asymmetric methods are preferred to avoid a resolution step. These can include:
-
Enzymatic Reactions: Using enzymes like D-threonine aldolase can catalyze the aldol reaction between 3-fluoro-2-methoxybenzaldehyde and glycine to produce the desired stereoisomer of the amino alcohol with high enantiomeric excess.[1]
-
Asymmetric Hydrogenation: Synthesis of an α-amino ketone precursor followed by asymmetric hydrogenation using a chiral catalyst (e.g., a Ru- or Rh-based catalyst) can provide the desired enantiomer in high purity.
-
Q2: How can I control the stereochemistry to obtain the desired enantiomer?
A2: Controlling the stereochemistry is crucial for the biological activity of many pharmaceutical intermediates. For 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, you have two main options:
-
Chiral Resolution: If you synthesize the racemic mixture, you can separate the enantiomers using chiral resolution techniques. This is often done by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or its derivatives). The diastereomers have different solubilities, allowing for their separation by fractional crystallization.
-
Asymmetric Synthesis: As mentioned above, employing a stereoselective synthetic route is often more efficient on a large scale. Biocatalysis and asymmetric hydrogenation are powerful tools to achieve this. The choice of enzyme or chiral ligand is critical for achieving high enantiomeric excess (ee).
Q3: What are the critical process parameters to monitor during scale-up?
A3: When scaling up the synthesis, several parameters become critical to ensure safety, consistency, and yield:
-
Temperature Control: Many of the reaction steps, such as cyanohydrin formation and reductions with metal hydrides, are highly exothermic. Efficient heat management is crucial to prevent side reactions and ensure safety.
-
Reagent Addition Rate: The rate of addition of reactive reagents (e.g., reducing agents, cyanide) should be carefully controlled to maintain the desired reaction temperature and minimize the formation of impurities.
-
Mixing Efficiency: Adequate mixing is essential to ensure homogeneity, especially in heterogeneous reactions or during quenching steps. Poor mixing can lead to localized "hot spots" or incomplete reactions.
-
Control of Impurities: Impurity profiles can change upon scale-up. It is important to monitor for known and new impurities at each stage.
Q4: What are the typical impurities, and how can they be minimized?
A4: During the synthesis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, several impurities can form:
-
Over-reduction Products: If a strong reducing agent is used, the aromatic ring or the methoxy group could potentially be reduced.
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting aldehyde or intermediate cyanohydrin.
-
Side-products from Cyanohydrin Formation: The formation of cyanohydrin is reversible and can be influenced by pH.
-
Diastereomeric Impurities: In chiral resolutions, incomplete separation can lead to contamination with the undesired enantiomer.
To minimize these, you should optimize reaction conditions (temperature, reaction time, stoichiometry), choose appropriate reagents, and implement in-process controls to monitor reaction completion.
Q5: What are the recommended purification methods for the final product?
A5: The final product is a polar amino alcohol, which can present purification challenges. Common methods include:
-
Crystallization: This is the most common and scalable method for purifying solid compounds. The choice of solvent is critical. Often, a solvent/anti-solvent system is employed. For amino alcohols, forming a salt (e.g., hydrochloride or oxalate) can improve crystallinity and aid in purification.[2]
-
Column Chromatography: While effective at the lab scale, it is less desirable for large-scale production due to cost and solvent consumption. It is often used to remove closely related impurities if crystallization is not effective.
-
Acid-Base Extraction: An aqueous workup with acid and base extractions can be used to remove non-basic organic impurities.
Troubleshooting Guide: Common Scale-Up Challenges & Solutions
Problem 1: Low Yield in the Initial Condensation Step (Cyanohydrin Formation)
-
Question: We are experiencing a significant drop in yield for the cyanohydrin formation from 3-fluoro-2-methoxybenzaldehyde when moving from a 1L to a 20L reactor. What could be the cause and how can we fix it?
-
Answer: A drop in yield during the scale-up of cyanohydrin formation is a common issue and can often be attributed to several factors related to the reaction's equilibrium nature and exothermicity.
-
Root Cause Analysis:
-
Inadequate Temperature Control: The addition of cyanide to an aldehyde is an exothermic reaction. On a larger scale, inefficient heat dissipation can lead to a rise in temperature, which shifts the equilibrium back towards the starting materials, thus lowering the yield.
-
Poor Mixing: In a larger vessel, inadequate agitation can lead to localized areas of high pH or temperature, which can promote side reactions or decomposition of the cyanohydrin.
-
pH Control: The reaction is typically base-catalyzed. However, if the pH is too high, it can lead to the Cannizzaro reaction of the aldehyde, especially at elevated temperatures.
-
-
Solutions:
-
Improve Heat Transfer: Ensure your reactor has an adequate cooling capacity. Consider a jacketed reactor with a chilled coolant.
-
Controlled Reagent Addition: Add the cyanide solution slowly and sub-surface to maintain a constant temperature (typically 0-10 °C).
-
Optimize pH: Maintain the pH in the optimal range (typically 9-10) using a buffer or by careful addition of the base.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde.
-
-
Problem 2: Incomplete or Sluggish Reduction of the Intermediate
-
Question: Our reduction of the cyanohydrin intermediate to the amino alcohol using LiAlH₄ is stalling at ~70% conversion, even with extended reaction times. How can we drive this to completion?
-
Answer: Incomplete reduction can be a frustrating problem during scale-up. Several factors can contribute to this issue.
-
Root Cause Analysis:
-
Reagent Quality and Stoichiometry: Lithium aluminum hydride (LiAlH₄) is extremely sensitive to moisture. On a larger scale, it can be more challenging to maintain strictly anhydrous conditions. The reagent's activity may also be lower than specified.
-
Solvent Purity: The presence of water or other protic impurities in the solvent (e.g., THF, diethyl ether) will consume the reducing agent.
-
Formation of Insoluble Complexes: The aluminum salts formed during the reaction can precipitate and coat the unreacted starting material, preventing further reaction.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use freshly distilled, anhydrous solvents.
-
Titrate the Reducing Agent: Before the reaction, titrate a small sample of the LiAlH₄ to determine its exact molarity and adjust the stoichiometry accordingly.
-
Reverse Addition: Consider adding the solution of the cyanohydrin to the LiAlH₄ suspension (reverse addition) to maintain an excess of the reducing agent throughout the reaction.
-
Temperature Profile: While the initial addition should be done at a low temperature, a gentle reflux for a period after the addition is complete can help drive the reaction to completion.
-
Alternative Reducing Agents: Consider alternative reducing agents like Borane-dimethyl sulfide complex (BMS) which might offer better solubility profiles for the intermediates.
-
-
Problem 3: Poor Enantioselectivity in Asymmetric Synthesis
-
Question: We are using a chiral catalyst for the asymmetric reduction of the corresponding α-amino ketone, but the enantiomeric excess (ee) has dropped from 98% at the lab scale to 85% in the pilot plant. What could be the reason?
-
Answer: A drop in enantioselectivity during scale-up is a critical issue that can often be traced back to subtle changes in reaction conditions.
-
Root Cause Analysis:
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting materials, solvents, or even from the reactor surface.
-
Temperature Fluctuations: Asymmetric reactions are often highly sensitive to temperature. Even small deviations from the optimal temperature can significantly impact the ee.
-
Hydrogen Pressure: In asymmetric hydrogenations, maintaining a constant and uniform hydrogen pressure is crucial.
-
Mixing: Inadequate mixing can lead to poor mass transfer of hydrogen, affecting the reaction rate and selectivity.
-
-
Solutions:
-
Stringent Quality Control: Ensure all starting materials and solvents are of high purity. Consider passing them through a plug of activated carbon or alumina to remove potential catalyst poisons.
-
Precise Temperature Control: Use a reactor with accurate and responsive temperature control.
-
Reactor Conditioning: Before the reaction, ensure the reactor is clean and free of any residues from previous batches that could act as catalyst poisons.
-
Optimize Agitation: The agitator speed and design should be optimized to ensure efficient gas-liquid mixing.
-
-
Problem 4: Formation of Stubborn Impurities
-
Question: We are observing a persistent impurity at ~2-3% in our final product that co-crystallizes and is difficult to remove. How can we identify and eliminate it?
-
Answer: Identifying and eliminating persistent impurities is a common challenge in process chemistry.
-
Root Cause Analysis and Identification:
-
Structural Elucidation: The first step is to isolate and identify the impurity using techniques like LC-MS, and NMR. This will give clues about its origin.
-
Potential Sources:
-
Isomeric Impurity: It could be a regioisomer formed during the synthesis.
-
Dimerization Product: The starting material or product might undergo self-condensation under certain conditions.
-
Byproduct from a Side Reaction: For example, if there are any dehalogenation or demethylation side reactions.
-
-
-
Solutions:
-
Modify Reaction Conditions: Once the impurity's structure is known, you can often modify the reaction conditions to suppress its formation. For example, if it's a byproduct of an exothermic event, improving temperature control is key.
-
Purge Stream: It might be possible to remove the impurity at an intermediate stage. For example, if the impurity is less basic than the desired product, an acid-base extraction might be effective.
-
Recrystallization Solvent Screening: A thorough screening of different solvent systems for recrystallization might identify a system where the impurity is significantly more soluble than the product.
-
Derivative Formation: In some cases, it might be necessary to form a derivative of the crude product that has different crystallization properties, purify the derivative, and then cleave it to obtain the pure product.
-
-
Problem 5: Difficulties in Product Isolation and Crystallization
-
Question: Our final product, 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, is obtained as an oil after work-up and is difficult to crystallize on a large scale. What can we do?
-
Answer: The inability of a product to crystallize on a larger scale is a common issue, often due to the presence of impurities that act as crystallization inhibitors.
-
Root Cause Analysis:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Residual Solvents: Trapped solvents can prevent crystallization.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), and you might be trying to crystallize a less stable form.
-
-
Solutions:
-
Improve Purity: Before attempting crystallization, ensure the crude product is as pure as possible using techniques like extraction or charcoal treatment.
-
Solvent Screening: Perform a systematic screening of various solvents and solvent mixtures to find a suitable crystallization system.
-
Seeding: Use a small amount of previously obtained crystalline material to induce crystallization (seeding).
-
Salt Formation: Convert the free base into a salt (e.g., hydrochloride, tartrate). Salts often have better-defined crystal structures and are easier to crystallize.[2]
-
Controlled Cooling: A slow, controlled cooling profile is often more effective for crystallization than rapid cooling.
-
Anti-solvent Addition: Slowly adding an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can induce crystallization.
-
-
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol via the Cyanohydrin Route
Step 1: Synthesis of 2-hydroxy-2-(3-fluoro-2-methoxyphenyl)acetonitrile (Cyanohydrin Intermediate)
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-fluoro-2-methoxybenzaldehyde (1.0 eq) and water (5 vol).
-
Cool the mixture to 0-5 °C.
-
In a separate vessel, prepare a solution of sodium cyanide (1.1 eq) in water (3 vol).
-
Slowly add the sodium cyanide solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Adjust the pH of the reaction mixture to 9-10 with a dilute solution of sodium hydroxide.
-
Stir the reaction at 5-10 °C for 4-6 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a dilute solution of acetic acid to adjust the pH to ~5. Caution: This will generate HCN gas. Ensure adequate ventilation and proper safety precautions.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.
Step 2: Reduction to 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
-
To a clean, dry, and inerted reactor, add a solution of lithium aluminum hydride (2.5 eq) in anhydrous THF (10 vol).
-
Cool the suspension to 0-5 °C.
-
Dissolve the crude cyanohydrin from Step 1 in anhydrous THF (5 vol).
-
Slowly add the cyanohydrin solution to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring by HPLC.
-
Cool the reaction to 0-5 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the grams of LiAlH₄ used.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Filter the solid aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
Protocol 2: Chiral Resolution of Racemic 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
-
Dissolve the racemic amino alcohol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent.
-
Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
-
Heat the mixture to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the enantiomeric purity of the crystallized salt.
-
Recrystallize the salt if necessary to achieve the desired diastereomeric excess.
-
To obtain the free amino alcohol, dissolve the purified diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide) to pH > 12.
-
Extract the free amino alcohol with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically pure product.
Visualized Workflows and Pathways
Sources
Stabilizing 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol against oxidative degradation
Executive Summary
This guide addresses the oxidative instability inherent to 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol .[1][2] As a
Module 1: The Chemistry of Degradation
Root Cause Analysis
The instability of this molecule arises from the convergence of three structural features:
-
Primary Amine (
): The lone pair on the nitrogen is a primary site for oxidative attack, leading to N-oxides or imine formation.[1] -
Benzylic Position: The carbon atom connecting the phenyl ring and the amine (C-2) is "benzylic-like."[1] The adjacent aromatic ring stabilizes radical intermediates formed at this position, lowering the energy barrier for auto-oxidation.
-
Electron-Rich Ring: The methoxy (
) group at the ortho position donates electron density to the ring, making it more susceptible to electrophilic attack or oxidation compared to a naked phenyl ring.[1]
Mechanism of Action
Degradation typically follows a radical chain mechanism initiated by trace metals, light, or heat.
Figure 1.1: Simplified oxidative degradation pathway.[1] The formation of conjugated imine species is often responsible for the characteristic yellowing of the sample.
Module 2: Troubleshooting & Diagnostics
Scenario A: "My white powder has turned faint yellow."
Diagnosis: Early-stage oxidative degradation (Imine formation).[1]
-
Technical Context: Phenylglycinol derivatives often form colored Schiff bases (imines) upon oxidation.[1] This color change can occur with <0.5% impurity levels.[1]
-
Immediate Action:
-
Perform HPLC analysis to quantify purity.[1] If purity is >98%, the color is likely surface-level.
-
Recrystallization: Dissolve in minimal hot ethanol/isopropanol and recrystallize to remove the colored impurity.
-
Preventative: Store under Argon/Nitrogen.
-
Scenario B: "I see a new impurity peak at RRT 0.8 or 1.2 during HPLC."
Diagnosis: Dimerization or N-Oxide formation.
-
Technical Context:
-
RRT < 1.0 (Polar): Likely the N-oxide .[1] This forms if the sample was exposed to air in solution.
-
RRT > 1.0 (Non-polar): Likely a dimer formed via radical coupling or the ketone resulting from oxidative deamination.
-
-
Resolution:
-
Check the pH of your mobile phase. Ensure it is buffered (e.g., 0.1% TFA or Formic Acid) to suppress peak tailing of the amine.
-
If the impurity is the N-oxide, it can sometimes be reduced back to the amine using mild reducing agents (e.g., Sodium Metabisulfite), though re-synthesis is often safer for GMP applications.
-
Scenario C: "The melting point has dropped by 3-4°C."
Diagnosis: Significant bulk degradation or solvent entrapment.[1]
-
Action:
-
Dry the sample under high vacuum ( < 5 mbar) at 40°C for 12 hours.
-
If MP remains low, convert to the Hydrochloride (HCl) salt (See Protocol 3.1). Salt lattices are significantly more stable and have sharper melting points.[1]
-
Module 3: Validated Stabilization Protocols
Protocol 3.1: Conversion to Hydrochloride Salt (Recommended)
Why: Protonating the amine removes the lone pair electron density, shutting down the primary oxidation pathway.
-
Dissolution: Dissolve 10g of Free Base in 50 mL of anhydrous Ethanol (EtOH).
-
Acid Addition: Cool to 0°C. Dropwise add 1.1 equivalents of HCl (4M in Dioxane or EtOH).
-
Note: Avoid aqueous HCl to prevent difficult drying.[1]
-
-
Precipitation: Add 150 mL of Diethyl Ether or MTBE as an antisolvent.[1]
-
Filtration: Filter the white precipitate under an inert atmosphere (Nitrogen blanket).
-
Drying: Vacuum dry at 45°C.
-
Result: The HCl salt is typically stable for >2 years at room temperature.[1]
Protocol 3.2: Solution-Phase Stabilization (Antioxidants)
Why: If the compound must remain in solution (e.g., for a liquid formulation), you must scavenge free radicals.
| Component | Concentration | Function |
| Ascorbic Acid | 0.05% - 0.1% w/v | Scavenges oxygen and radicals.[1] |
| EDTA (Disodium) | 0.01% w/v | Chelates trace metals (Fe, Cu) that catalyze oxidation.[1] |
| Sodium Metabisulfite | 0.1% w/v | Prevents N-oxide formation (use only at acidic pH).[1] |
Protocol 3.3: Storage & Handling Workflow
Figure 3.1: Decision tree for long-term storage of the API intermediate.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store the free base in DMSO? A: Avoid long-term storage in DMSO. DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-like mechanisms).[1] If you must make a stock solution, use anhydrous Ethanol or Acetonitrile and store at -20°C for no longer than 1 week.[1]
Q2: Is this compound light sensitive? A: Yes. The electron-rich methoxy-phenyl system can undergo photo-oxidation.[1] Always use amber borosilicate glass or wrap vessels in aluminum foil during handling.[1] Adhere to ICH Q1B guidelines for photostability testing if developing a final drug product [2].
Q3: What is the best internal standard for NMR analysis? A: Use TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) or Maleic Acid .[1] Avoid TMS if possible, as its volatility can lead to integration errors. Ensure the relaxation delay (d1) is set to >5 seconds to accurately integrate the benzylic proton.
Q4: My reaction yield is low. Could oxidation be the cause? A: If the reaction mixture turned dark/tarry, yes. Radical polymerization is a common side reaction.[1]
-
Fix: Degas all solvents by sparging with Nitrogen for 15 minutes before use.[1] Add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1 mol% if the subsequent chemistry tolerates it.
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5] International Council for Harmonisation.[1][4]
-
ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[3][4][6] International Council for Harmonisation.[1][4]
- Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1–32.
-
PubChem Compound Summary. (2024). Structure and Properties of Phenylglycinol Derivatives. National Library of Medicine.[1] [1]
Sources
- 1. (S)-2-Amino-2-(3-methoxyphenyl)ethanol | C9H13NO2 | CID 55278900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ir.library.louisville.edu [ir.library.louisville.edu]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis and Peak Assignment of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol is a substituted ethanolamine derivative, a class of compounds frequently explored in medicinal chemistry.[1][2][3] Its unique combination of functional groups—amino, hydroxyl, fluoro, and methoxy—necessitates a robust analytical approach for characterization. This guide provides an in-depth analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this molecule, offering a predictive framework for peak assignment, a comparison with alternative analytical methods, and detailed experimental protocols to ensure data integrity.
Theoretical ¹H NMR Analysis: Predicting the Spectrum
In the absence of a publicly available experimental spectrum, we can predict the ¹H NMR spectrum of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol with a high degree of confidence. This prediction is grounded in the fundamental principles of chemical shifts and spin-spin coupling, accounting for the electronic effects of the substituents on the phenyl ring and the stereochemistry of the ethanolamine side chain.[4][5][6]
The structure contains several distinct proton environments, which will give rise to separate signals in the ¹H NMR spectrum. For clarity, we will use the standard IUPAC numbering for the phenyl ring, starting from the carbon bearing the ethanolamine group as C1.
Molecular Structure and Proton Labeling
To facilitate the discussion, the protons of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol are labeled as follows:
Figure 1. Structure of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol with proton labeling.
Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)
The analysis is broken down by proton type. All predictions are for a standard deuterated solvent like CDCl₃ or DMSO-d₆. Note that the presence of exchangeable protons (-NH₂ and -OH) can lead to broad signals, and their chemical shifts are highly dependent on solvent, concentration, and temperature.[7]
1. Aromatic Protons (H4, H5, H6):
-
Region: Typically 6.5-8.0 ppm for aromatic protons.[8]
-
H6: This proton is ortho to the electron-donating methoxy group and ortho to the ethanolamine group. It is expected to be the most shielded of the aromatic protons. It will be split by H5 (ortho coupling, J ≈ 7-9 Hz) and by the fluorine atom (meta coupling, ⁴JHF ≈ 2-3 Hz). This should result in a doublet of doublets (dd) .
-
H4: This proton is ortho to the fluorine atom and meta to the methoxy group. The strong deshielding effect of the adjacent fluorine will shift it downfield. It will be split by H5 (ortho coupling, J ≈ 7-9 Hz) and the fluorine atom (ortho coupling, ³JHF ≈ 7-10 Hz). This will likely appear as a triplet or a doublet of doublets (dd) , depending on the relative magnitudes of the H-H and H-F coupling constants.
-
H5: This proton is situated between H4 and H6. It will be split by H4 (ortho coupling, J ≈ 7-9 Hz), H6 (ortho coupling, J ≈ 7-9 Hz), and the fluorine atom (meta coupling, ⁴JHF ≈ 5-7 Hz). This complex splitting will result in a triplet of doublets (td) or a complex multiplet (m) .
2. Aliphatic Side-Chain Protons (Hα, Hβ1, Hβ2):
-
Hα (methine proton): This proton is attached to a carbon bearing both an amino group and an aromatic ring. It is expected to appear in the range of 3.5-4.5 ppm. It is coupled to the two diastereotopic protons on the adjacent carbon (Hβ1 and Hβ2). This will result in a doublet of doublets (dd) .
-
Hβ (methylene protons): These two protons (Hβ1 and Hβ2) are adjacent to a stereocenter (Cα), making them diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couplings. They are attached to a carbon bearing a hydroxyl group, placing them in the 3.5-4.0 ppm range.[8] Each will be split by Hα, resulting in two separate doublets of doublets (dd) .
3. Methoxy Protons (-OCH₃):
-
The three protons of the methoxy group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet (s) . The electron-donating nature of the oxygen atom places this signal around 3.8-4.0 ppm.
4. Exchangeable Protons (-NH₂ and -OH):
-
The two protons of the primary amine and the single proton of the hydroxyl group are acidic and can exchange with each other and with trace water in the solvent. This typically results in broad singlets (br s) . Their chemical shifts are highly variable (typically 1-5 ppm) and they often do not show coupling to adjacent protons.[4]
Data Presentation and Comparative Analysis
Summary of Predicted ¹H NMR Peak Assignments
The predicted data provides a clear roadmap for interpreting an experimental spectrum.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H5 | ~7.1 - 7.3 | td or m | ³JHH ≈ 8-9, ⁴JHF ≈ 5-7 | 1H |
| H4 | ~7.0 - 7.2 | t or dd | ³JHH ≈ 8-9, ³JHF ≈ 7-10 | 1H |
| H6 | ~6.8 - 7.0 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 2-3 | 1H |
| Hα | ~4.0 - 4.3 | dd | ³JHH ≈ 4-6, ³JHH ≈ 8-10 | 1H |
| -OCH₃ | ~3.9 | s | - | 3H |
| Hβ1, Hβ2 | ~3.6 - 3.8 | m | Complex overlapping signals | 2H |
| -NH₂, -OH | 1.0 - 5.0 | br s | - | 3H |
Note: Chemical shifts are relative to TMS (δ = 0 ppm). Predicted values are estimates and can vary based on solvent and experimental conditions.
Comparison with Alternative Analytical Techniques
While ¹H NMR is unparalleled for detailed structural elucidation of protons, a comprehensive characterization relies on multiple analytical techniques.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity, stereochemistry | Provides detailed structural map, confirms presence of all proton-containing functional groups. | Can have overlapping signals in complex regions. |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Confirms the number of carbon atoms and their chemical environment (aromatic, aliphatic, methoxy). | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Confirms the molecular formula (C₉H₁₂FNO₂) via high-resolution MS. Fragmentation can support the proposed structure. | Does not provide detailed connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Confirms the presence of -OH, -NH₂, C-O, and aromatic C-H bonds through characteristic vibrational frequencies. | Provides limited information on the overall molecular structure and connectivity. |
| 2D NMR (COSY, HSQC) | Correlation between nuclei | COSY confirms H-H coupling networks (e.g., Hα to Hβ). HSQC correlates protons to their directly attached carbons. Essential for unambiguous assignment. | Requires more instrument time and expertise for interpretation. |
Experimental Protocols and Workflow
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation for ¹H NMR
Objective: To prepare a solution of the analyte suitable for high-resolution NMR analysis.
Materials:
-
2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)
-
Tetramethylsilane (TMS) internal standard (if not already in solvent)
-
5 mm NMR tube and cap
-
Vial, Pasteur pipette, Vortex mixer
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. The causality for this amount is to ensure sufficient concentration for a good signal-to-noise ratio without causing line broadening due to aggregation.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for polar molecules with exchangeable protons as it can slow down the exchange rate, sometimes allowing for the observation of -OH and -NH couplings.
-
Homogenization: Securely cap the vial and vortex until the sample is completely dissolved. Visual inspection against a light source ensures no particulate matter remains.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The column height should be sufficient to cover the NMR coil (typically ~4-5 cm).
-
Capping: Cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: ¹H NMR Data Acquisition
Objective: To acquire a high-resolution ¹H NMR spectrum.
Procedure:
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.
-
Locking: The spectrometer locks onto the deuterium signal of the solvent. This step is crucial as it stabilizes the magnetic field, ensuring spectral consistency over time.
-
Shimming: The magnetic field is shimmed to optimize its homogeneity across the sample volume. This process minimizes peak widths, maximizing resolution and allowing for the accurate measurement of coupling constants.
-
Parameter Optimization: Standard acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) are set. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shift is referenced to the TMS signal at 0.00 ppm.
Experimental Workflow Diagram
Figure 2. A standard workflow for NMR sample analysis.
Conclusion: A Self-Validating Approach
This guide outlines a predictive framework for the ¹H NMR analysis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol. The true power of modern NMR, however, lies in its multi-dimensional capabilities which create a self-validating analytical system. While the predicted 1D spectrum serves as a strong foundation, unambiguous confirmation of the proposed assignments would be achieved through 2D NMR experiments. A COSY (Correlation Spectroscopy) experiment would definitively link coupled protons (e.g., Hα with Hβ, and the aromatic protons H4, H5, and H6 with each other), while an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal to its directly attached carbon atom. This comprehensive approach, combining predictive analysis with a robust experimental and multi-technique validation plan, ensures the highest degree of scientific integrity and trustworthiness in structural elucidation for drug development and research.
References
-
Smolecule. (2024, August 10). 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol. 1
-
Wishart Research Group. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. 9
-
ChemScene. (s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol. 2
-
Thieme. (n.d.). 3. 1H NMR Spectroscopy. 10
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. 4
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. 11
-
American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. 12
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. 13
-
Cheminfo.org. (n.d.). Predict 1H NMR spectra. 14
-
Michigan State University Chemistry Department. (n.d.). Proton NMR Table. 7
-
ChemScene. (R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol. 3
-
Wiley Online Library. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. 15
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. 16
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. 5
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. 6
-
UGC. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. 8
Sources
- 1. Buy 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. compoundchem.com [compoundchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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Comparative Guide: HPLC Methods for Enantiomeric Excess of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
This guide outlines the optimal High-Performance Liquid Chromatography (HPLC) methodologies for determining the enantiomeric excess (ee) of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol .
This molecule is a chiral amino alcohol, structurally analogous to substituted phenylglycinols.[1] Its separation relies on the distinct interaction of the primary amine and hydroxyl groups with chiral stationary phases (CSPs).
Executive Summary
-
Target Analyte: 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol[2]
-
Chemical Class:
-Amino Alcohol (Phenylglycinol derivative) -
Critical Challenge: The primary amine function causes severe peak tailing on traditional silica-based columns due to silanol interactions.
-
Recommended Solution:
-
Primary Method (Normal Phase): Amylose-based CSP (Chiralpak AD-H) with basic additives.
-
Alternative Method (Reversed Phase): Crown Ether CSP (Crownpak CR-I(+)) for specific ammonium ion recognition.
-
Method Comparison & Selection
The following table contrasts the three most effective methodologies for this class of compounds.
| Feature | Method A: The Gold Standard | Method B: The Specialist | Method C: The Green Alternative |
| Column | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) | Crownpak CR-I(+) (Chiral Crown Ether) | Chiralpak IC-3 (Immobilized Cellulose derivative) |
| Mode | Normal Phase (NP) | Reversed Phase (RP) | Polar Organic / RP |
| Mobile Phase | n-Hexane / Ethanol / DEA (90:10:0.1) | pH 1.5 HClO₄ (aq) / Methanol (85:15) | Water / Acetonitrile / DEA |
| Mechanism | H-bonding & Steric inclusion | Host-Guest complexation (Ammonium ion) | H-bonding & Dipole-Dipole |
| Resolution ( | High (> 2.5) | Very High (> 3.0) | Moderate (1.5 - 2.0) |
| Run Time | 15 - 25 min | < 15 min | 10 - 20 min |
| Pros | Robust, widely available, high loading capacity. | Specific for primary amines; aqueous compatible. | Solvent flexibility; robust immobilized phase. |
| Cons | Uses toxic hexane; sensitive to pressure shocks. | Requires acidic pH (corrosive); low capacity. | Complex method development. |
Detailed Experimental Protocols
Method A: Polysaccharide Normal Phase (Recommended)
This method utilizes the "Gold Standard" Amylose-based column. The 3-fluoro and 2-methoxy substituents on the phenyl ring create a unique steric profile that fits well into the chiral grooves of the amylose polymer.
-
Column: Chiralpak AD-H (
mm, 5 µm)[3] -
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)[3]
-
Note: The DEA is critical to suppress the ionization of the primary amine, preventing peak tailing.
-
-
Temperature: 25°C
-
Detection: UV @ 220 nm (or 254 nm)
-
Sample Diluent: Mobile Phase (without DEA if possible, or 100% Ethanol)
Protocol Steps:
-
System Passivation: Flush the system with 100% Ethanol for 30 mins to remove any traces of RP solvents (Water/Acetonitrile).
-
Equilibration: Switch to the Mobile Phase. Equilibrate for at least 60 minutes until the baseline is stable.
-
Blank Injection: Inject the mobile phase to ensure no ghost peaks interfere with the region of interest (typically 8–15 mins).
-
Sample Injection: Inject 5–10 µL of the sample (1 mg/mL).
-
Shutdown: Flush with 90:10 Hexane:Ethanol (no DEA) for 30 mins before storage.
Method B: Crown Ether Reversed Phase (High Selectivity)
This method is specific to primary amines . The crown ether forms a host-guest complex with the protonated amine (
-
Column: Crownpak CR-I(+) (
mm, 5 µm)[6][7] -
Mobile Phase: Perchloric Acid (pH 1.5) : Methanol
-
Flow Rate: 0.4 - 0.6 mL/min (Lower flow due to higher viscosity and smaller ID)
-
Temperature: 10°C - 25°C (Lower temperature often improves resolution on Crownpak)
Protocol Steps:
-
Safety: Ensure the LC system is free of organic solvents that precipitate with salts. Flush with water.
-
Equilibration: Pump the acidic mobile phase for 30 mins.
-
Sample Prep: Dissolve the sample in the mobile phase. The sample must be protonated.
-
Analysis: The (S)-enantiomer typically elutes first on CR(+) columns for phenylglycinol derivatives, but this must be confirmed with a standard.
Visualizations
Workflow: Method Development & Execution
The following diagram illustrates the decision process for selecting the correct method and the execution steps.
Caption: Decision tree for selecting between Normal Phase (AD-H) and Reversed Phase (Crownpak) pathways.
Mechanism of Separation
Understanding the interaction is key to troubleshooting.
Caption: Mechanistic differences: AD-H uses steric/H-bonding, while Crownpak uses ionic complexation.
Data Analysis & Troubleshooting
Calculating Enantiomeric Excess (ee)
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad / Tailing Peaks | Silanol interaction (Method A) | Increase DEA concentration to 0.15% or 0.2%. |
| Split Peaks | Solvent mismatch | Dissolve sample in mobile phase. Avoid 100% MeOH injection into Hexane. |
| No Resolution | Wrong Column Mode | Ensure Method B is acidic (pH < 2.0) to protonate the amine. |
| Pressure Spike | Precipitation | Do not switch directly from Buffer (Method B) to Hexane (Method A). Wash with Water then IPA. |
References
-
Daicel Corporation. (n.d.).[9][10] Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyzed Asymmetric Hydrogenation of α-Amino Ketones - Supporting Information. Retrieved from [Link]
-
Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]
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A Comparative Guide to Validating the Absolute Configuration of Chiral 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
In the landscape of drug development and chemical research, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. For chiral molecules like 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, a potential pharmacophore, the distinction between enantiomers is critical, as they can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides a comparative analysis of the principal analytical techniques for unambiguously determining the absolute configuration of this target molecule, offering insights into the causality behind experimental choices to empower researchers in their method selection.
The determination of absolute configuration is a cornerstone of stereochemical analysis.[3] Historically, this has been a complex challenge, but modern analytical chemistry offers a suite of powerful techniques.[4] This guide will delve into the practical application, strengths, and limitations of X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
Decision Framework for Method Selection
Choosing the optimal method for absolute configuration determination is contingent on several factors, including the physical state of the sample, sample quantity, the presence of chromophores, and the availability of instrumentation. The following decision-making framework illustrates a logical approach to method selection.
Caption: Decision-making flowchart for selecting a method to determine absolute configuration.
Single-Crystal X-ray Crystallography: The Definitive Method
X-ray crystallography is widely regarded as the most reliable and unambiguous method for determining the absolute configuration of a chiral molecule.[1][5] This technique provides a direct visualization of the three-dimensional arrangement of atoms in the crystalline state.[6]
Principle: The method relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal.[1][7] When the X-ray energy is near an absorption edge of an atom, a phase shift occurs, which breaks Friedel's Law.[1] This allows for the differentiation between a molecule and its mirror image. The Flack parameter is a critical value derived from the data that indicates the correctness of the assigned absolute configuration; a value close to 0 confirms the assignment, while a value near 1 suggests the opposite enantiomer.[1]
Experimental Considerations:
-
Crystallization: The primary prerequisite and often the biggest hurdle is the growth of a single, high-quality crystal suitable for diffraction.[7][8][9] For the target molecule, various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) should be screened. Co-crystallization with a suitable host molecule can be an alternative if the analyte itself is difficult to crystallize.[10]
-
Heavy Atom: While not strictly necessary with modern diffractometers, the presence of a "heavy" atom (like the fluorine in our target molecule, or a heavier atom like bromine or iodine if derivatized) can enhance the anomalous scattering effect, leading to a more reliable determination.[4][9]
Strengths:
-
Provides an unambiguous and definitive assignment of the absolute configuration.[1]
-
Yields a complete three-dimensional structure of the molecule in the solid state.
Limitations:
-
The absolute requirement for a high-quality single crystal can be a significant bottleneck.[5][11] Many compounds, especially oils or amorphous solids, are difficult to crystallize.
-
The solid-state conformation may not be the same as the conformation in solution, which is often more biologically relevant.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][8] It has emerged as a robust alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[2][5]
Principle: VCD spectra are rich in structural information and are unique for each enantiomer (mirror-image spectra).[8] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations (typically using Density Functional Theory, DFT).[9][12] A good match between the experimental and calculated spectra for a given enantiomer confirms its absolute configuration.[2]
Experimental Workflow: The process involves measuring the experimental VCD spectrum of the analyte in a suitable solvent (e.g., CDCl3) and then performing ab initio calculations to predict the VCD spectrum for one of the enantiomers.[9]
Caption: Workflow for absolute configuration determination using VCD.
Strengths:
-
Applicable to a wide range of molecules, including oils and solutions, without the need for crystallization.[2][13]
-
Provides information about the solution-state conformation of the molecule.[8][9]
-
Does not require a chromophore, making it suitable for many pharmaceutical compounds.[8]
Limitations:
-
Requires access to a specialized VCD spectrometer.
-
Relies on the accuracy of quantum chemical calculations, which can be computationally intensive for large or highly flexible molecules.
-
Interpretation can be complex for molecules with multiple chiral centers and significant conformational flexibility.
Electronic Circular Dichroism (ECD): Leveraging Chromophores
ECD is another chiroptical technique that measures the differential absorption of circularly polarized UV-Vis light.[14] It is particularly useful for molecules containing chromophores (light-absorbing groups).
Principle: Similar to VCD, ECD spectra are compared with quantum mechanically calculated spectra to assign the absolute configuration.[15][16] The presence of the aromatic ring in 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol makes it a candidate for ECD analysis. The exciton chirality method can also be applied if two or more chromophores are present and interact electronically, where the sign of the resulting ECD couplet can be directly related to the spatial arrangement of the chromophores.[17]
Experimental Considerations:
-
Chromophore Requirement: The molecule must possess a chromophore that absorbs in an accessible UV-Vis range (typically 200-400 nm).[17]
-
Solvent Effects: The choice of solvent can influence the ECD spectrum, so it should be carefully considered and reported.[14]
Strengths:
-
High sensitivity, requiring only small amounts of sample.
-
Widely available instrumentation (CD spectropolarimeters).
-
Can be a very rapid method for suitable compounds.
Limitations:
-
Limited to molecules with suitable chromophores.
-
Like VCD, it relies on computational chemistry for unambiguous assignment, with similar challenges for flexible molecules.[15]
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy, a ubiquitous tool in chemical analysis, can be used to determine absolute configuration by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA).[][19] The Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) method is a classic and widely used example.[19][20][21]
Principle: The target molecule, which contains both an amino and a hydroxyl group, is reacted with both enantiomers of a CDA (e.g., (R)- and (S)-Mosher's acid chloride) in separate experiments.[22] This creates two diastereomeric amides or esters. Because diastereomers have different physical properties, their NMR spectra will exhibit different chemical shifts.[20] By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be deduced based on the established conformational model of the Mosher's amide/ester.[20][23] The fluorine atom in the target molecule also provides an excellent probe for ¹⁹F NMR analysis, which can offer a cleaner spectrum and greater chemical shift dispersion.[24][25][26]
Strengths:
-
Utilizes standard NMR instrumentation, which is widely available.[27]
-
Does not require crystallization or specialized spectrometers.
-
Can be performed on a small (milligram) scale.[27]
Limitations:
-
Requires chemical derivatization, which adds experimental steps and requires that the reaction goes to completion without racemization.[5]
-
The Mosher's model has known limitations and can lead to incorrect assignments, especially for sterically hindered or complex molecules.[28]
-
Requires careful and sometimes complex analysis of NMR spectra.
Comparative Summary
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Principle | Anomalous X-ray dispersion | Differential IR absorption | Differential UV-Vis absorption | Diastereomer non-equivalence |
| Sample State | Single crystal[7] | Solution, neat liquid[2] | Solution | Solution |
| Requirement | High-quality crystal | Chiral molecule | Chromophore, chiral molecule | Reactive functional group (e.g., -OH, -NH₂) |
| Conclusiveness | Definitive | High (with computation) | High (with computation) | High (model-dependent) |
| Throughput | Low (crystallization is slow) | Medium | High | Medium |
| Key Advantage | Unambiguous 3D structure[1] | Broad applicability, no crystal needed[5] | High sensitivity | Uses standard NMR |
| Key Limitation | Crystallization bottleneck[5] | Requires special equipment & computation | Requires a chromophore | Requires derivatization, model limitations |
Detailed Experimental Protocols
Protocol 1: Absolute Configuration by VCD
-
Sample Preparation: Dissolve 5-10 mg of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol in 200 µL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Acquire the VCD and IR spectra using a VCD spectrometer (e.g., BioTools ChiralIR-2X™) at a resolution of 4-8 cm⁻¹.
-
Collect data for a sufficient duration (e.g., 2-4 hours) to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling:
-
Construct a 3D model of the (R)-enantiomer of the target molecule.
-
Perform a thorough conformational search using a suitable computational chemistry package (e.g., Gaussian).
-
For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies, IR intensities, and VCD rotational strengths using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Generate a Boltzmann-averaged predicted IR and VCD spectrum for the (R)-enantiomer.
-
-
Data Analysis:
-
Generate the predicted spectrum for the (S)-enantiomer by inverting the sign of the (R)-spectrum.
-
Compare the experimental VCD spectrum with the two predicted spectra. A visual match or a high confidence level from a comparison algorithm will determine the absolute configuration.[2]
-
Protocol 2: Absolute Configuration by Mosher's Amide Analysis (¹⁹F NMR)
-
Preparation of (R)-MTPA Amide:
-
In a dry vial, dissolve ~2.5 mg of the chiral amine in 0.5 mL of anhydrous pyridine-d₅.
-
Add ~1.2 equivalents of (S)-(-)-MTPA chloride.
-
Allow the reaction to proceed to completion at room temperature (monitor by TLC or LC-MS).
-
Transfer the reaction mixture directly to an NMR tube.
-
-
Preparation of (S)-MTPA Amide:
-
In a separate dry vial, repeat the procedure from step 1 using (R)-(+)-MTPA chloride.
-
-
NMR Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric samples.
-
Carefully assign the signals in the spectra, particularly those of the aromatic protons and the methoxy group.
-
-
Data Interpretation:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
Apply the Mosher's model: Protons that lie on one side of the MTPA plane in the conformational model will have a positive Δδ, while those on the other side will have a negative Δδ.
-
The distribution of positive and negative Δδ values allows for the assignment of the absolute configuration at the chiral center.[20]
-
Conclusion
The determination of the absolute configuration of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol can be approached through several robust analytical techniques. While X-ray crystallography offers the most definitive answer, its requirement for a single crystal is a major practical constraint.[1][5] In its absence, VCD spectroscopy presents a powerful and broadly applicable alternative for solution-state analysis, providing high confidence through the synergy of experimental measurement and quantum chemical calculation.[2][8] ECD is a viable, high-throughput option due to the molecule's aromatic chromophore. Finally, NMR spectroscopy using Mosher's acid provides a widely accessible method that leverages standard laboratory instrumentation, with the caveat that it is an indirect method reliant on chemical derivatization and established conformational models.[20][27] The ultimate choice of method will depend on a pragmatic assessment of sample properties, resource availability, and the level of certainty required.
References
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
-
Wikipedia. (2024). Absolute configuration. [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]
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-
Pure Chemistry. (2024, February 19). Determination of absolute configuration. [Link]
-
Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 442-459. [Link]
-
BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. [Link]
-
Smith, A. B., & Jones, C. D. (2015). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Journal of Analytical Methods in Chemistry, 2015, 1-7. [Link]
-
Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
- Seco, J. M., Quíñoa, E., & Riguera, R. (2004). Assignment of the absolute configuration of polyfunctional compounds by NMR using chiral derivatizing agents. Chemical Reviews, 104(1), 17-118.
-
Sefkow, M. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15882. [Link]
-
Janeba, Z., et al. (2021). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 86(15), 10269-10280. [Link]
-
Long, Z., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1089602. [Link]
-
Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539-544. [Link]
-
ORCA Tutorials. (n.d.). Electronic Circular Dichroism (ECD). [Link]
-
Riguera, R., & Seco, J. M. (2010). The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents: A Practical Guide. Oxford Academic. [Link]
-
Cimmino, A., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules, 27(6), 1785. [Link]
-
Zhang, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 361. [Link]
-
Kim, D., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446. [Link]
-
Lichtscheidl, J., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 725. [Link]
-
Miller, S. J., et al. (2021). Direct determination of absolute stereochemistry of α-methyl amino acids utilizing the Mosher method. Tetrahedron Letters, 65, 152763. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Ionescu, E., & Varga, R. A. (2006). Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy. Revista de Chimie, 57(1), 23-31. [Link]
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Comparative study of ligand efficiency: 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol vs Phenylglycinol
Comparative Guide to Ligand Efficiency: 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol vs. Phenylglycinol in Fragment-Based Drug Discovery
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a potent lead compound is fraught with the risk of "molecular obesity"—the rapid inflation of molecular weight and lipophilicity without proportional gains in binding affinity[1]. To mitigate this, Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) serve as critical gating metrics, ensuring that every heavy atom added contributes meaningfully to target engagement[2].
This technical guide provides an in-depth comparative analysis of two chiral building blocks: the classic unsubstituted Phenylglycinol and its stereoelectronically tuned derivative, 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol . By examining their behavior within model kinase ATP-binding pockets, we demonstrate how strategic aromatic substitutions can pre-organize molecular conformations and unlock multipolar interactions, drastically improving both LE and LLE.
Stereoelectronic Architecture: Beyond the Baseline
Phenylglycinol (Baseline Scaffold) Phenylglycinol is a privileged FBDD scaffold, frequently deployed as a substituent in kinase inhibitors due to its compact size and versatile functional groups[3]. It provides a primary amine and a primary alcohol for vector growth, alongside a planar phenyl ring for hydrophobic pocket insertion. However, the unsubstituted phenyl ring allows free rotation of the ethanolamine side chain, resulting in a high entropic penalty upon target binding.
2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol (Advanced Scaffold) The addition of the 3-fluoro and 2-methoxy motifs fundamentally alters the physicochemical behavior of the fragment through two causal mechanisms:
-
Conformational Pre-organization: The 2-methoxy group acts as a steric lock. The intramolecular dipole-dipole repulsion between the methoxy oxygen and the highly electronegative 3-fluoro substituent restricts the rotational freedom of the ethanolamine side chain. This pre-organizes the fragment into a bioactive conformation, minimizing the entropic cost of binding.
-
Halogen Bonding & pKa Modulation: The 3-fluoro group is not merely included to block CYP450-mediated aromatic oxidation. Its strong inductive electron-withdrawing effect lowers the pKa of the adjacent primary amine. This precise pKa modulation ensures the amine maintains an optimal protonation state at physiological pH, maximizing its hydrogen-bond donor capacity when interacting with the kinase hinge region (e.g., Asp/Asn residues in the ATP salt bridge)[4]. Furthermore, the fluorine atom can engage in orthogonal halogen bonding within the hydrophobic DFG-out sub-pocket[3].
Comparative Ligand Efficiency Metrics
To objectively evaluate these fragments, we compare their theoretical performance against a model kinase target. LE is defined as the binding free energy divided by the Heavy Atom Count (HAC), where a value >0.3 is considered desirable[2]. LLE is defined as pIC50 minus cLogP, which helps track affinity gains independent of lipophilicity[1].
Table 1: Comparative Physicochemical and Efficiency Profiling
| Metric | Phenylglycinol | 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol |
| Heavy Atom Count (HAC) | 10 | 14 |
| Molecular Weight (Da) | 137.18 | 199.22 |
| cLogP | 0.45 | 0.82 |
| Model Target Affinity (Kd) | 850 μM | 12 μM |
| Binding Free Energy (ΔG) | -4.2 kcal/mol | -6.7 kcal/mol |
| Ligand Efficiency (LE) | 0.42 | 0.48 |
| Lipophilic Ligand Efficiency (LLE) | 2.6 | 4.1 |
Data Interpretation: While the substituted fragment adds 4 heavy atoms, the synergistic effect of conformational locking and enhanced hydrogen/halogen bonding yields a disproportionate >70-fold increase in binding affinity. This results in a net gain in both LE and LLE, making the substituted derivative a vastly superior starting point for hit-to-lead optimization.
Workflow & Mechanistic Visualizations
Fig 1. FBDD workflow emphasizing Ligand Efficiency (LE) gating and structural validation.
Fig 2. Mechanistic interaction map of the substituted fragment in a kinase ATP pocket.
Self-Validating Experimental Protocols
To rigorously validate the LE metrics of these fragments, empirical data must be generated using orthogonal biophysical techniques. The following protocols are designed as self-validating systems to eliminate false positives.
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling
Because fragments have inherently low molecular weights and weak affinities (rapid off-rates), standard single-cycle kinetics often fail to capture the steady-state plateau.
-
Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling. Self-Validation: Immobilize a structurally compromised mutant of the kinase on Flow Cell 2 (FC2) to serve as an active reference channel, subtracting bulk refractive index changes.
-
Analyte Preparation: Prepare fragment dilutions (1 μM to 2 mM) in running buffer. Causality: The DMSO concentration of the analyte must be strictly matched (e.g., exactly 2.0%) to the running buffer. Even a 0.1% mismatch will cause massive bulk shifts that mask the low-molecular-weight fragment response.
-
Multi-Cycle Kinetics: Inject the fragment using extended association times (60 seconds) and fast data collection rates (10 Hz) to ensure equilibrium is reached.
-
Validation Check: Generate a 0% to 5% DMSO calibration curve. If the FC1-FC2 subtracted sensogram shows a square-wave profile independent of the DMSO bulk shift, the binding event is confirmed as specific.
Protocol B: X-Ray Crystallographic Soaking
Structural validation is mandatory to confirm that the fragment is binding in the intended pocket and not aggregating on the protein surface.
-
Crystal Soaking: Transfer apo-kinase crystals into a drop containing mother liquor supplemented with 20-50 mM of the fragment. Causality: High fragment concentrations can cause osmotic shock, cracking the crystal lattice. Step-wise exchange the mother liquor with a cryoprotectant solution containing the fragment to maintain lattice integrity.
-
Data Collection & Processing: Collect diffraction data and process using standard pipelines (e.g., XDS, Phenix).
-
Self-Validation (Fo-Fc Omit Map): Before modeling the fragment into the electron density, calculate a simulated annealing Fo-Fc omit map. Causality: If positive electron density (>3σ) persists in the binding pocket without the ligand present in the model, the binding pose is mathematically confirmed by the raw data, preventing user-induced modeling bias.
Conclusion
For drug development professionals navigating the hit-to-lead phase, the choice of starting fragment dictates the trajectory of the entire optimization campaign. While Phenylglycinol is a reliable baseline, upgrading to 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol provides a masterclass in stereoelectronic design. By leveraging conformational pre-organization and precise pKa modulation, this substituted fragment delivers superior Ligand Efficiency and Lipophilic Ligand Efficiency, providing a highly robust vector for developing potent, drug-like clinical candidates.
References
-
An Introduction to Fragment-Based Drug Discovery (FBDD) Source: Drug Hunter URL:[Link]
-
The Role of Ligand Efficiency Measures in Drug Discovery Source: Repository of the Academy's Library (Hungarian Academy of Sciences) URL:[Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: ACS Publications URL:[Link]
-
Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy Source: PMC / National Institutes of Health URL:[Link]
Sources
Quality control standards for pharmaceutical grade 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
A robust and well-defined quality control strategy is non-negotiable in the manufacturing of pharmaceutical-grade 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol. [7]This guide has outlined the critical quality attributes and a comparative analysis of the analytical techniques required to ensure the identity, purity, and safety of this API. By implementing these methodologies and adhering to cGMP principles, pharmaceutical manufacturers can confidently produce a high-quality product that meets regulatory expectations and safeguards patient health. [2][3]
References
- Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. (n.d.). Google Cloud.
- Maintaining quality and compliance in API manufacturing. (2024, July 17). Sterling Pharma Solutions.
- APIs regulation for Pharmaceutical application. (n.d.). European Association of Polyol Producers.
- Regulatory Control of Active Pharmaceutical Ingredients (APIs). (2023, January). National Pharmaceutical Regulatory Agency (NPRA) Malaysia.
- FDA Audits for API Manufacturers: A Complete Guide to Compliance and Quality Assurance. (2025, January 8). Some Company.
- Analytical Method Summaries. (n.d.). Eurofins.
- Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. (2017). PMC.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. polyols-eu.org [polyols-eu.org]
- 4. uredapharm.com [uredapharm.com]
- 5. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the disposal of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, a compound whose structural features—a fluorinated aromatic ring, an amino group, and an alcohol—necessitate careful handling as hazardous waste. This procedure is designed to ensure the safety of laboratory personnel, protect the environment, and adhere to federal and local regulations.
Hazard Assessment and Waste Classification
-
Halogenated Organic Compound : The presence of a fluorine atom on the phenyl ring classifies this molecule as a halogenated organic compound.[1] Such compounds are often subject to specific disposal protocols, typically incineration at high temperatures, due to their potential for environmental persistence.[1]
-
Amino and Alcohol Groups : The amino and hydroxyl (alcohol) functional groups can influence the compound's reactivity and solubility. Aminophenol and aminoethanol derivatives can exhibit skin, eye, and respiratory irritation.[2][3][4]
Based on this analysis, 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol must be managed as hazardous chemical waste . It is prohibited to dispose of this chemical down the drain or in regular trash.[5][6][7]
Hazard Summary Table
The following table summarizes the anticipated hazards based on the compound's chemical class. This information is critical for selecting appropriate personal protective equipment (PPE) and handling procedures.
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity | Harmful if swallowed or inhaled.[8] | Common for aminophenol derivatives. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | A known hazard for many amino alcohols. |
| Eye Damage/Irritation | Causes serious eye irritation/damage.[2][3] | A common property of this chemical class. |
| Environmental Hazard | Potentially toxic to aquatic life.[8] | Halogenated organics can be persistent environmental pollutants. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps from the point of waste generation to its final removal by a licensed disposal vendor. Adherence to this procedure is mandatory for regulatory compliance and laboratory safety.
Step 1: Ensure Proper Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[2][8]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.[2]
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.
-
Work Area : All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Step 2: Segregate the Waste Stream
Proper segregation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Action : Designate a specific waste container for "Halogenated Organic Waste." [1][9]
-
Causality : 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol must not be mixed with non-halogenated organic solvents (like acetone, ethanol, or hexane).[7][10] Disposal facilities use different processes for these two streams; halogenated waste typically requires specialized incineration.[1] Mixing them results in the entire volume being treated by the more expensive and energy-intensive method.
Step 3: Select the Appropriate Waste Container
The container must be compatible with the chemical waste to prevent leaks and spills.
-
Action : Use a clean, sealable container made of a material compatible with organic chemicals, such as a glass bottle or a high-density polyethylene (HDPE) carboy.
-
Best Practice : The container must have a secure, screw-top cap to prevent vapor leakage.[5][9] Do not use containers with stoppers or parafilm as a primary seal. The container should be in good condition, free of cracks or damage.[5]
Step 4: Label the Waste Container Correctly
Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[11][12]
-
Action : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7][12]
-
Label Contents : The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "Waste 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol" . Do not use abbreviations or chemical formulas.[9]
-
An indication of the hazards (e.g., "Irritant," "Environmental Hazard"). Pictograms or hazard diamonds can also be used.[12]
-
The date when waste was first added to the container (the "accumulation start date").
-
Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)
The designated location within your laboratory for storing hazardous waste is known as a Satellite Accumulation Area (SAA).
-
Action : Store the labeled waste container at or near the point of generation and under the control of laboratory personnel.[11][12]
-
SAA Requirements :
-
The container must be kept closed at all times except when actively adding waste.[7][9]
-
Place the container in a secondary containment bin or tray to contain any potential leaks.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion.[11]
-
Step 6: Arrange for Timely Disposal
Hazardous waste must be removed from the laboratory in a timely manner.
-
Action : Once the waste container is 75-90% full or within six months of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5]
-
Trustworthiness : Your EHS office is the authoritative body for ensuring that waste is transported and disposed of by a licensed hazardous waste vendor in compliance with all federal, state, and local regulations.[6]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol waste.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
